2-[Bis(2-chloroethyl)amino]acetaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
102585-22-8 |
|---|---|
Molecular Formula |
C6H11Cl2NO |
Molecular Weight |
184.06 g/mol |
IUPAC Name |
2-[bis(2-chloroethyl)amino]acetaldehyde |
InChI |
InChI=1S/C6H11Cl2NO/c7-1-3-9(4-2-8)5-6-10/h6H,1-5H2 |
InChI Key |
DXUPIHNYYBFLCJ-UHFFFAOYSA-N |
SMILES |
C(CCl)N(CCCl)CC=O |
Canonical SMILES |
C(CCl)N(CCCl)CC=O |
Other CAS No. |
102585-22-8 |
Synonyms |
2-[bis(2-chloroethyl)amino]acetaldehyde |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-[Bis(2-chloroethyl)amino]acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-[Bis(2-chloroethyl)amino]acetaldehyde, a compound of interest in various research and development applications. The following sections detail two principal synthetic routes: direct alkylation of bis(2-chloroethyl)amine and the oxidation of a precursor alcohol. This guide includes detailed experimental protocols, quantitative data where available, and visualizations of the synthetic workflows.
Synthesis Pathway Overview
Two primary synthetic strategies have been identified for the preparation of this compound:
-
Pathway 1: Direct Alkylation. This route involves the reaction of bis(2-chloroethyl)amine with a protected form of chloroacetaldehyde, typically chloroacetaldehyde dimethyl acetal, followed by acidic hydrolysis to yield the target aldehyde.
-
Pathway 2: Oxidation of a Precursor Alcohol. This pathway begins with the synthesis of 2-[bis(2-chloroethyl)amino]ethanol, which is subsequently oxidized to the desired acetaldehyde derivative using a mild oxidizing agent.
The selection of a particular pathway may depend on the availability of starting materials, desired purity, and scalability of the reaction.
Pathway 1: Direct Alkylation
This synthetic approach is a two-step process involving the formation of an acetal intermediate followed by its deprotection.
Experimental Protocol
Step 1: Synthesis of this compound dimethyl acetal
This step involves the nucleophilic substitution of the chloride in chloroacetaldehyde dimethyl acetal by bis(2-chloroethyl)amine. As bis(2-chloroethyl)amine is commonly available as its hydrochloride salt, a non-nucleophilic base such as triethylamine is required to liberate the free amine for the reaction to proceed.[1]
-
Materials:
-
Bis(2-chloroethyl)amine hydrochloride
-
Chloroacetaldehyde dimethyl acetal
-
Triethylamine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
-
Inert gas (e.g., Nitrogen or Argon)
-
-
Procedure:
-
A reaction flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet is charged with bis(2-chloroethyl)amine hydrochloride and anhydrous dichloromethane.
-
The suspension is cooled to 0-5 °C in an ice bath.
-
Triethylamine (1.1 equivalents) is added dropwise to the stirred suspension to neutralize the hydrochloride salt and generate the free bis(2-chloroethyl)amine.
-
Chloroacetaldehyde dimethyl acetal (1.0 equivalent) is then added dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove triethylamine hydrochloride.
-
The filtrate is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound dimethyl acetal.
-
Purification can be achieved by vacuum distillation or column chromatography on silica gel.
-
Step 2: Hydrolysis of this compound dimethyl acetal
The acetal protecting group is removed by acid-catalyzed hydrolysis to afford the final aldehyde.
-
Materials:
-
This compound dimethyl acetal
-
Acetone
-
Dilute hydrochloric acid (e.g., 2M HCl)
-
-
Procedure:
-
The crude or purified this compound dimethyl acetal is dissolved in acetone.
-
Dilute hydrochloric acid is added to the solution, and the mixture is stirred at room temperature.
-
The progress of the hydrolysis is monitored by TLC until the starting material is consumed.
-
The reaction mixture is neutralized with a mild base, such as saturated sodium bicarbonate solution.
-
The product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield this compound.
-
Further purification, if necessary, can be performed by column chromatography.
-
Quantitative Data
| Parameter | Value | Reference |
| Starting Materials | Bis(2-chloroethyl)amine HCl, Chloroacetaldehyde dimethyl acetal | [1] |
| Key Reagents | Triethylamine, Hydrochloric acid | [1] |
| Solvents | Dichloromethane, Acetone | [1] |
| Typical Reaction Temp. | 0-5 °C (Alkylation), Room Temp. (Hydrolysis) | [1] |
| Expected Yield | Moderate to Good |
Synthesis Workflow
Caption: Workflow for the direct alkylation synthesis pathway.
Pathway 2: Oxidation of a Precursor Alcohol
This alternative route involves the preparation of an alcohol intermediate, which is then oxidized to the target aldehyde.
Experimental Protocol
Step 1: Synthesis of 2-[Bis(2-chloroethyl)amino]ethanol
The precursor alcohol can be synthesized by the reaction of bis(2-chloroethyl)amine with ethylene oxide or 2-chloroethanol.[1]
-
Materials:
-
Bis(2-chloroethyl)amine hydrochloride
-
2-Chloroethanol
-
Sodium carbonate
-
Ethanol
-
-
Procedure (Example using 2-chloroethanol):
-
A mixture of bis(2-chloroethyl)amine hydrochloride and a slight excess of sodium carbonate in ethanol is heated to reflux to generate the free amine in situ.
-
2-Chloroethanol (1.0 equivalent) is added to the reaction mixture.
-
The mixture is refluxed for several hours, with reaction progress monitored by TLC.
-
After completion, the reaction mixture is cooled and filtered to remove inorganic salts.
-
The solvent is evaporated under reduced pressure.
-
The residue is taken up in an organic solvent and washed with water to remove any remaining salts.
-
The organic layer is dried and concentrated to give the crude 2-[bis(2-chloroethyl)amino]ethanol, which can be purified by vacuum distillation or column chromatography.
-
Step 2: Oxidation of 2-[Bis(2-chloroethyl)amino]ethanol
The oxidation of the primary alcohol to the aldehyde can be achieved using various mild oxidizing agents to prevent over-oxidation to the carboxylic acid.[1] Two common methods are Swern oxidation and oxidation with Pyridinium Chlorochromate (PCC).
Method A: Swern Oxidation
The Swern oxidation is often preferred due to its mild conditions and high selectivity for aldehydes.
-
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
2-[Bis(2-chloroethyl)amino]ethanol
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
A solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.
-
A solution of DMSO (2.2 equivalents) in anhydrous DCM is added dropwise, maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.
-
A solution of 2-[bis(2-chloroethyl)amino]ethanol (1.0 equivalent) in anhydrous DCM is added slowly, keeping the temperature at -78 °C. The mixture is stirred for 30 minutes.
-
Triethylamine (5 equivalents) is added dropwise, and the reaction mixture is stirred for another 30 minutes at -78 °C before being allowed to warm to room temperature.
-
Water is added to quench the reaction. The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification is typically performed by column chromatography on silica gel.
-
Method B: Pyridinium Chlorochromate (PCC) Oxidation
PCC is another effective reagent for the oxidation of primary alcohols to aldehydes.
-
Materials:
-
Pyridinium chlorochromate (PCC)
-
2-[Bis(2-chloroethyl)amino]ethanol
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
-
Procedure:
-
A suspension of PCC (1.5 equivalents) and silica gel in anhydrous DCM is prepared in a reaction flask.
-
A solution of 2-[bis(2-chloroethyl)amino]ethanol (1.0 equivalent) in anhydrous DCM is added to the suspension.
-
The mixture is stirred at room temperature for 2-4 hours, with the reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of silica gel or celite to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure to give the crude product.
-
The crude product can be further purified by column chromatography.
-
Quantitative Data
Specific yield and characterization data for this pathway are not extensively reported in readily accessible literature. However, Swern and PCC oxidations are generally high-yielding reactions when performed under optimal conditions.
| Parameter | Value (Swern) | Value (PCC) | Reference |
| Starting Material | 2-[Bis(2-chloroethyl)amino]ethanol | 2-[Bis(2-chloroethyl)amino]ethanol | [1] |
| Key Reagents | Oxalyl chloride, DMSO, Triethylamine | Pyridinium chlorochromate | [1] |
| Solvent | Dichloromethane | Dichloromethane | [1] |
| Typical Reaction Temp. | -78 °C to Room Temp. | Room Temp. | [1] |
| Expected Yield | Good to High | Good |
Synthesis Workflow
Caption: Workflow for the oxidation of a precursor alcohol synthesis pathway.
Characterization Data
Detailed and verified characterization data for this compound is not widely published. Standard analytical techniques would be required to confirm the structure and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify characteristic peaks for the aldehyde proton, the methylene groups adjacent to the nitrogen and chlorine atoms, and the chloroethyl groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the aldehyde functional group.
Safety Considerations
Compounds containing the bis(2-chloroethyl)amine moiety are nitrogen mustards and should be handled with extreme caution as they are potentially hazardous and possess alkylating properties. All synthesis and handling operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All waste materials should be disposed of in accordance with institutional and regulatory guidelines for hazardous chemical waste.
References
An In-Depth Technical Guide to the Putative Mechanism of Action of 2-[Bis(2-chloroethyl)amino]acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[Bis(2-chloroethyl)amino]acetaldehyde is a molecule that possesses two distinct reactive functional groups: a bis(2-chloroethyl)amine moiety, characteristic of nitrogen mustards, and an acetaldehyde group. This dual functionality suggests a complex mechanism of action primarily centered on the induction of DNA damage and subsequent cellular responses. As a bifunctional alkylating agent, it is anticipated to be highly cytotoxic, particularly to rapidly dividing cells, making it a compound of interest in oncology research. This guide provides a detailed technical overview of its expected mechanism of action, potential cellular targets, and the experimental approaches to elucidate its biological effects.
Core Mechanism of Action: A Two-Pronged Assault on Genomic Integrity
The cytotoxic effects of this compound are predicted to stem from its ability to induce significant DNA damage through two primary mechanisms: DNA alkylation by the nitrogen mustard group and reactions involving the aldehyde group.
DNA Alkylation by the Nitrogen Mustard Moiety
The bis(2-chloroethyl)amine group is the classic pharmacophore of nitrogen mustards. Its mechanism of action is a well-established cascade of events leading to the formation of covalent bonds with DNA.
-
Formation of the Aziridinium Ion: In the aqueous intracellular environment, the nitrogen mustard undergoes a spontaneous intramolecular cyclization, where the nitrogen atom attacks one of the β-carbon atoms of the chloroethyl groups, displacing a chloride ion. This reaction forms a highly reactive and unstable aziridinium (ethyleneiminium) ion intermediate.
-
Monofunctional Alkylation of DNA: The strained three-membered ring of the aziridinium ion is a potent electrophile. It readily reacts with nucleophilic sites on DNA bases. The primary target for alkylation by nitrogen mustards is the N7 position of guanine residues, and to a lesser extent, the N1 and N3 positions of adenine. This initial reaction results in a monofunctional DNA adduct.
-
Bifunctional Alkylation and Interstrand Cross-link (ICL) Formation: Following the first alkylation event, the second chloroethyl arm can undergo a similar cyclization to form another aziridinium ion. This second reactive species can then alkylate a second DNA base. If this second alkylation occurs on the opposite strand of the DNA double helix, it results in the formation of a highly cytotoxic DNA interstrand cross-link (ICL).[1] ICLs are particularly detrimental as they prevent the separation of the DNA strands, thereby blocking critical cellular processes like DNA replication and transcription.
Role of the Acetaldehyde Moiety
The acetaldehyde functional group introduces a second layer of complexity to the molecule's mechanism of action. Acetaldehyde is a known genotoxic agent that can contribute to cytotoxicity in several ways:
-
Formation of DNA Adducts: Acetaldehyde can react with the exocyclic amino groups of DNA bases, particularly deoxyguanosine, to form unstable Schiff bases, such as N²-ethylidene-dG. These can be subsequently reduced to more stable adducts.[2][3]
-
Induction of DNA-Protein Cross-links: Aldehydes are known to mediate the formation of covalent cross-links between DNA and proteins, further impeding DNA metabolic processes.
-
Generation of Secondary DNA Damage: The initial N7-alkylation of guanine by the nitrogen mustard moiety can destabilize the glycosidic bond, leading to depurination and the formation of an abasic (AP) site. The exposed aldehyde group at the AP site can then react with a nucleophilic group on an opposing base, such as adenine, to form a secondary, drug-independent interstrand cross-link.
Cellular Responses to this compound-Induced Damage
The extensive DNA damage induced by this compound is expected to trigger a robust DNA Damage Response (DDR).
-
Cell Cycle Arrest: The presence of DNA adducts and ICLs activates sensor proteins such as ATM and ATR, which in turn phosphorylate downstream effectors like CHK1 and CHK2. This signaling cascade leads to the activation of cell cycle checkpoints, primarily at the G1/S and G2/M transitions, to halt cell division and allow time for DNA repair.
-
DNA Repair Pathways: The cell employs several sophisticated repair mechanisms to deal with the damage. The Fanconi Anemia (FA) pathway is a specialized ICL repair pathway that plays a crucial role in recognizing and resolving these lesions.[4][5][6] The process involves a series of nucleolytic incisions, translesion synthesis, and homologous recombination to accurately repair the damaged DNA.
-
Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the DDR signaling will shift towards inducing programmed cell death, or apoptosis. This is often mediated by the p53 tumor suppressor protein, which can activate the transcription of pro-apoptotic genes like BAX and PUMA, leading to the activation of the caspase cascade and the systematic dismantling of the cell.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table provides a template for the types of data that would be generated to characterize its activity, with representative values for related nitrogen mustards.
| Parameter | Assay Type | Cell Line | Putative Value | Reference Compound |
| IC₅₀ (µM) | MTT/CellTiter-Glo | HeLa, A549 | 0.1 - 10 | Melphalan, Chlorambucil |
| DNA ICLs | Comet Assay | Jurkat | Dose-dependent increase | Mechlorethamine |
| Apoptosis (%) | Annexin V/PI | K562 | Dose-dependent increase | Cyclophosphamide |
| γH2AX Foci | Immunofluorescence | MCF-7 | Time-dependent increase | Ifosfamide |
Experimental Protocols
The following are detailed methodologies for key experiments that would be used to investigate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
-
DNA Interstrand Cross-linking Analysis (Alkaline Comet Assay)
-
Principle: The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage. Under alkaline conditions, DNA with strand breaks will migrate out of the nucleus during electrophoresis, forming a "comet tail." The presence of ICLs will retard the migration of DNA, resulting in a smaller comet tail moment.[7][8]
-
Protocol:
-
Treat cells with this compound for a defined period.
-
Harvest the cells and embed them in low-melting-point agarose on a microscope slide.
-
Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.
-
Expose the slides to a defined dose of ionizing radiation (e.g., X-rays) to induce a fixed number of random DNA strand breaks.
-
Immerse the slides in an alkaline electrophoresis buffer to denature the DNA.
-
Perform electrophoresis at a low voltage.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.
-
Quantify the comet tail moment using specialized software. A decrease in the tail moment compared to irradiated controls indicates the presence of ICLs.
-
Apoptosis Detection (Annexin V/Propidium Iodide Staining and Flow Cytometry)
-
Principle: This method distinguishes between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).[9][10]
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V-positive and PI-positive.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involved in the mechanism of action of this compound.
Caption: Overview of the putative mechanism of action.
Caption: Bifunctional alkylation by the nitrogen mustard moiety.
Caption: Key components of the DNA Damage Response pathway.
Conclusion
This compound is a compound with a high potential for cytotoxicity, driven by a multi-faceted mechanism of action that targets the genomic integrity of the cell. Its nitrogen mustard moiety is predicted to be the primary driver of its activity through the formation of DNA interstrand cross-links, while the acetaldehyde group likely contributes to its overall genotoxicity. The cellular response to the induced damage, involving cell cycle arrest, DNA repair, and apoptosis, will ultimately determine the fate of the exposed cells. Further experimental investigation using the protocols outlined in this guide is necessary to fully elucidate the specific molecular and cellular effects of this compound and to validate its potential as a therapeutic agent.
References
- 1. DNA interstrand crosslink repair and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METHODS FOR MEASURING APOPTOTIC CELL DEATH BY FLOW CYTOMETRY [cyto.purdue.edu]
- 4. Cellular response to DNA interstrand crosslinks: the Fanconi anemia pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]
- 6. youtube.com [youtube.com]
- 7. CometAssay Assay Principle: R&D Systems [rndsystems.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
physical and chemical properties of 2-[Bis(2-chloroethyl)amino]acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-[Bis(2-chloroethyl)amino]acetaldehyde, a nitrogen mustard derivative of significant interest in pharmacological and toxicological research. This document details its chemical characteristics, synthesis, and mechanism of action, presenting data in a structured format for ease of reference and comparison.
Chemical and Physical Properties
This compound is a reactive aldehyde containing the characteristic bis(2-chloroethyl)amino functional group. This moiety is responsible for its alkylating properties and subsequent biological activity. A summary of its key physical and chemical properties is presented below.
| Property | Value |
| Molecular Formula | C₆H₁₁Cl₂NO[1] |
| Molecular Weight | 184.06 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 102585-22-8[1] |
| Boiling Point | 168.4°C at 760 mmHg |
| Flash Point | 55.7°C |
| Melting Point | Not available |
| Solubility | Soluble in water (forms hydrate) and common organic solvents.[2][3] |
| Appearance | Assumed to be a liquid at room temperature based on available data. |
Synthesis and Purification
The synthesis of this compound can be approached through two primary routes: direct alkylation of bis(2-chloroethyl)amine or oxidation of the corresponding alcohol.
Experimental Protocols
Method 1: Direct Alkylation of Bis(2-chloroethyl)amine
This method involves the reaction of bis(2-chloroethyl)amine with a chloroacetaldehyde equivalent.
-
Materials: Bis(2-chloroethyl)amine hydrochloride, chloroacetaldehyde dimethyl acetal, triethylamine, dry dichloromethane.
-
Procedure:
-
Suspend bis(2-chloroethyl)amine hydrochloride in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0°C in an ice bath.
-
Add triethylamine dropwise to the suspension to liberate the free amine.
-
Slowly add a solution of chloroacetaldehyde dimethyl acetal in dry dichloromethane to the reaction mixture.
-
Allow the reaction to stir at 0°C for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with cold water and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product is the acetal-protected form of the target compound. Hydrolysis of the acetal to the aldehyde can be achieved under acidic conditions.
-
Method 2: Oxidation of 2-[Bis(2-chloroethyl)amino]ethanol
This alternative route involves the oxidation of the corresponding alcohol precursor.
-
Materials: 2-[Bis(2-chloroethyl)amino]ethanol, pyridinium chlorochromate (PCC) or oxalyl chloride/DMSO (for Swern oxidation), dichloromethane.
-
Procedure (using PCC):
-
Dissolve 2-[Bis(2-chloroethyl)amino]ethanol in dry dichloromethane in a round-bottom flask.
-
Add pyridinium chlorochromate (PCC) to the solution in one portion.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel with additional dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purification
The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). Recrystallization may also be a viable purification method if the compound is a solid at room temperature or can be converted to a crystalline derivative.[4]
Analytical Characterization
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the aldehyde proton (around 9-10 ppm in ¹H NMR), the chloroethyl groups, and the overall carbon skeleton.[5][6]
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight. Fragmentation patterns can provide further structural information, with characteristic losses of chloroethyl groups or the aldehyde moiety.[7][8]
Biological Activity and Mechanism of Action
The biological activity of this compound is primarily attributed to the nitrogen mustard functional group, which acts as a potent alkylating agent.
Mechanism of DNA Alkylation
Nitrogen mustards exert their cytotoxic effects by covalently modifying DNA, leading to the disruption of essential cellular processes like replication and transcription.[9] The mechanism involves an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate is then attacked by nucleophilic sites on DNA bases, primarily the N7 position of guanine.[9] As a bifunctional alkylating agent, this process can occur with both chloroethyl arms, resulting in the formation of inter- and intrastrand DNA cross-links.[9] These cross-links are particularly cytotoxic as they are difficult for the cell's repair machinery to resolve.
Cellular Response to DNA Damage
The formation of DNA adducts and cross-links triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR).[10] This response aims to repair the damage and maintain genomic integrity.
Key signaling pathways involved include:
-
ATM/ATR Signaling: The primary sensors of DNA damage, ataxia telangiectasia mutated (ATM) and ataxia telangiectasia and Rad3-related (ATR) kinases, are activated.[10] They, in turn, phosphorylate a cascade of downstream targets to initiate cell cycle arrest and DNA repair.[10]
-
p53 Activation: The tumor suppressor protein p53 is a critical downstream effector of the DDR.[11] Its activation can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, induce apoptosis (programmed cell death).[9]
Induction of Apoptosis
If the DNA damage induced by this compound is irreparable, the cell will undergo apoptosis. Nitrogen mustards have been shown to induce the intrinsic (mitochondria-mediated) pathway of apoptosis.[12][13] This involves the activation of pro-apoptotic proteins (e.g., Bax), the release of cytochrome c from the mitochondria, and the subsequent activation of a caspase cascade (initiator caspase-9 and effector caspases-3 and -7), ultimately leading to cell death.[13]
Cytotoxicity
| Cell Line | Cancer Type | Expected IC50 Range (based on related compounds) |
| A549 | Lung Carcinoma | Low micromolar |
| Jurkat | T-cell Leukemia | Low to sub-micromolar |
| K562 | Chronic Myelogenous Leukemia | Low micromolar |
| U266 | Myeloma | Low micromolar |
Experimental Workflow
The following diagram outlines a typical experimental workflow for the synthesis, purification, characterization, and biological evaluation of this compound.
References
- 1. Acetaldehyde, 2-(bis(2-chloroethyl)amino)- | C6H11Cl2NO | CID 59570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chemcess.com [chemcess.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. A 13C NMR study of 2-(13)C-chloroacetaldehyde, a metabolite of ifosfamide and cyclophosphamide, in the isolated perfused rabbit heart model. Initial observations on its cardiotoxicity and cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 10. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. jgpt.rutgers.edu [jgpt.rutgers.edu]
- 13. lirias.kuleuven.be [lirias.kuleuven.be]
Structural Analysis of 2-[Bis(2-chloroethyl)amino]acetaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analysis of 2-[bis(2-chloroethyl)amino]acetaldehyde, a reactive bifunctional molecule of interest in medicinal chemistry and drug development. The document details its chemical and physical properties, outlines established synthetic methodologies, and presents a framework for its structural characterization using modern spectroscopic techniques. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related nitrogen mustard compounds.
Chemical and Physical Properties
This compound is a chemical compound with the molecular formula C₆H₁₁Cl₂NO.[1] It is a derivative of nitrogen mustard, characterized by the presence of a reactive bis(2-chloroethyl)amino functional group attached to an acetaldehyde moiety. A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 102585-22-8 | PubChem[1] |
| Molecular Formula | C₆H₁₁Cl₂NO | PubChem[1] |
| Molecular Weight | 184.06 g/mol | PubChem[1] |
| Density | 1.188 g/cm³ | ChemSrc[2] |
| Boiling Point | 168.4 °C at 760 mmHg | ChemSrc[2] |
| SMILES | C(CCl)N(CCCl)CC=O | PubChem[1] |
| InChI | InChI=1S/C6H11Cl2NO/c7-1-3-9(4-2-8)5-6-10/h6H,1-5H2 | PubChem[1] |
Synthesis Methodologies
The synthesis of this compound can be approached through two primary routes, each with distinct advantages and considerations. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction.
Route 1: Direct Alkylation of Bis(2-chloroethyl)amine
This method involves the direct N-alkylation of bis(2-chloroethyl)amine with a suitable two-carbon electrophile, typically chloroacetaldehyde or its synthetic equivalent. The reaction is generally performed in the presence of a non-nucleophilic base to neutralize the hydrogen chloride formed during the reaction.
Experimental Protocol:
-
Materials: Bis(2-chloroethyl)amine hydrochloride, chloroacetaldehyde dimethyl acetal, triethylamine, anhydrous dichloromethane (DCM).
-
Procedure:
-
To a solution of bis(2-chloroethyl)amine hydrochloride in anhydrous DCM, add an equimolar amount of triethylamine at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes to generate the free bis(2-chloroethyl)amine in situ.
-
Slowly add a solution of chloroacetaldehyde dimethyl acetal in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude acetal is then hydrolyzed under acidic conditions (e.g., dilute HCl) to yield the desired this compound.
-
Purify the final product by column chromatography on silica gel.
-
Route 2: Oxidation of 2-[Bis(2-chloroethyl)amino]ethanol
An alternative approach involves the oxidation of the corresponding alcohol, 2-[bis(2-chloroethyl)amino]ethanol. This precursor can be synthesized by the reaction of bis(2-chloroethyl)amine with ethylene oxide. The subsequent oxidation to the aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid.
Experimental Protocol:
-
Materials: 2-[Bis(2-chloroethyl)amino]ethanol, pyridinium chlorochromate (PCC) or oxalyl chloride/dimethyl sulfoxide (for Swern oxidation), anhydrous dichloromethane (DCM), triethylamine.
-
Procedure (using PCC):
-
Dissolve 2-[bis(2-chloroethyl)amino]ethanol in anhydrous DCM.
-
Add pyridinium chlorochromate (PCC) in one portion to the stirred solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Structural Analysis and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the connectivity and chemical environment of the atoms within the molecule.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| -CHO | δ 9.5-9.7 (s, 1H) | δ 195-205 |
| -N-CH₂-CHO | δ 3.2-3.4 (d, 2H) | δ 55-65 |
| -N-(CH₂CH₂Cl)₂ | δ 2.8-3.0 (t, 4H) | δ 50-60 |
| -N-(CH₂CH₂Cl)₂ | δ 3.5-3.7 (t, 4H) | δ 40-50 |
Note: Predicted chemical shifts are in ppm relative to TMS in CDCl₃. 's' denotes a singlet, 'd' a doublet, and 't' a triplet.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. The predicted mass spectrum would show the molecular ion peak and characteristic fragment ions.
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z (Predicted) | Source |
| [M+H]⁺ | 184.02905 | PubChemLite[3] |
| [M+Na]⁺ | 206.01099 | PubChemLite[3] |
| [M]⁺ | 183.02122 | PubChemLite[3] |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule.
Table 4: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H stretch (aldehyde) | 2820-2850 and 2720-2750 |
| C=O stretch (aldehyde) | 1720-1740 |
| C-N stretch | 1180-1360 |
| C-Cl stretch | 600-800 |
Experimental and Logical Workflow
The structural analysis of this compound follows a logical progression from synthesis to characterization. This workflow ensures the correct compound has been synthesized and is of sufficient purity for its intended application.
Caption: Workflow for the synthesis and structural analysis of this compound.
Signaling Pathways and Logical Relationships
The primary mechanism of action for nitrogen mustards like this compound involves the alkylation of nucleophilic sites on biomolecules, most notably DNA. This process is initiated by an intramolecular cyclization to form a highly reactive aziridinium ion.
Caption: Mechanism of DNA alkylation by this compound.
Conclusion
The structural analysis of this compound is a critical step in its application for research and development. This guide has provided an overview of its synthesis and the key spectroscopic methods for its characterization. Adherence to detailed experimental protocols and thorough spectroscopic analysis are paramount to ensure the identity, purity, and ultimately, the reliable biological activity of this potent alkylating agent.
References
A Comprehensive Technical Guide to 2-[Bis(2-chloroethyl)amino]acetaldehyde and its Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-[Bis(2-chloroethyl)amino]acetaldehyde, a significant compound in the context of pharmacology and toxicology. This document outlines its chemical identity, synonyms, and its role as a metabolite of crucial anticancer agents. Furthermore, it delves into the mechanisms of its biological activity, associated toxicities, and relevant experimental findings.
Chemical Identity and Synonyms
This compound is a chemical compound with significant relevance in the study of nitrogen mustard alkylating agents. A comprehensive list of its synonyms and identifiers is provided below for clear identification and cross-referencing in scientific literature and databases.
| Identifier Type | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 102585-22-8[1] |
| Molecular Formula | C6H11Cl2NO[1] |
| Molecular Weight | 184.06 g/mol [1] |
| InChI Key | DXUPIHNYYBFLCJ-UHFFFAOYSA-N[1] |
| SMILES | C(CCl)N(CCCl)CC=O[1] |
| PubChem CID | 59570[1] |
| Depositor-Supplied Synonyms | (Bis(2-chloroethyl)amino)acetaldehyde, ACETALDEHYDE, 2-(BIS(2-CHLOROETHYL)AMINO)-, BRN 2351898[1] |
| Other Names | N,N-bis(2-chloroethyl)-glycinal[1] |
Association with Oxazaphosphorine Chemotherapeutics
This compound, often referred to in its metabolized form as chloroacetaldehyde (CAA), is a critical metabolite of the oxazaphosphorine class of anticancer drugs, which includes cyclophosphamide and ifosfamide.[2][3][4] These drugs are prodrugs that require metabolic activation in the liver to exert their cytotoxic effects. One of the metabolic pathways involves the N-dealkylation of the chloroethyl side chains, leading to the formation of chloroacetaldehyde.[2]
While the primary antineoplastic activity of these drugs is attributed to phosphoramide mustard, which crosslinks DNA in cancer cells, the metabolites, including acrolein and chloroacetaldehyde, are responsible for significant side effects.[2][4][5] Acrolein is a well-known urotoxic agent, causing hemorrhagic cystitis.[5][6][7] More recently, chloroacetaldehyde has been identified as a contributor to both urotoxicity and nephrotoxicity.[4]
The following diagram illustrates the metabolic activation of cyclophosphamide and the generation of its key metabolites, including chloroacetaldehyde.
References
- 1. Acetaldehyde, 2-(bis(2-chloroethyl)amino)- | C6H11Cl2NO | CID 59570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloroacetaldehyde: a metabolite of cyclophosphamide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel insights into the mechanism of cyclophosphamide-induced bladder toxicity: chloroacetaldehyde's contribution to urothelial dysfunction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acrolein, the causative factor of urotoxic side-effects of cyclophosphamide, ifosfamide, trofosfamide and sufosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bladder urotoxicity pathophysiology induced by the oxazaphosphorine alkylating agents and its chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Biological Activity of 2-[Bis(2-chloroethyl)amino]acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of 2-[Bis(2-chloroethyl)amino]acetaldehyde is limited in publicly available literature. This guide provides an in-depth analysis based on the well-established activities of its constituent functional groups—the nitrogen mustard moiety and the acetaldehyde moiety—and data from structurally related analogs.
Core Concepts: A Bifunctional Alkylating Agent with Dual Genotoxic Mechanisms
This compound is a synthetic molecule that combines two reactive chemical entities: a nitrogen mustard and an acetaldehyde. This unique structure suggests a dual mechanism of action for its biological activity, primarily centered on its potent genotoxicity.
-
The Nitrogen Mustard Moiety: The bis(2-chloroethyl)amino group is the hallmark of nitrogen mustards, a class of powerful bifunctional alkylating agents. Upon entering a biological system, the nitrogen atom initiates an intramolecular cyclization, forming a highly reactive aziridinium ion. This cation is a potent electrophile that readily reacts with nucleophilic sites on biomolecules, most notably the N7 position of guanine bases in DNA. The presence of two chloroethyl groups allows for a second alkylation event, leading to the formation of inter-strand and intra-strand DNA cross-links. These cross-links are highly cytotoxic lesions that block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.
-
The Acetaldehyde Moiety: The acetaldehyde component of the molecule is also known to be genotoxic. Acetaldehyde can induce a variety of DNA lesions, including DNA adducts, single- and double-strand breaks, and DNA-protein cross-links[1]. It can also lead to the formation of reactive oxygen species (ROS), contributing to oxidative stress and further cellular damage. The aldehyde group itself is reactive and can form Schiff bases with primary amino groups on proteins and DNA.
The combined presence of these two functional groups suggests that this compound can inflict a complex spectrum of DNA damage, potentially leading to a potent cytotoxic and anti-proliferative effect.
Quantitative Data on Structurally Related Compounds
| Compound | Cell Line/Organism | Assay Type | Endpoint | Value | Reference |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HepG2 (Human liver cancer) | In vitro | IC50 | 1.30 µM | [2] |
| Substituted 2-{[Bis-(2-chloroethyl) amino] methyl}-quinazolin-4-one derivatives | Dalton's Ascetic Lymphoma (DAL) | In vivo | % ILS | Varies by derivative | |
| Chloroacetaldehyde | Rat Hepatocytes | In vitro | - | Cytotoxic | [3] |
| Acetaldehyde | Rat Gastric Mucosal Cells | In vitro | - | Cytotoxic at >0.01% | [4] |
| Acetaldehyde | Rat Astrocytes | In vitro | - | Induces apoptosis | [5] |
Table 1: Cytotoxicity Data for Analogs of this compound
| Compound | Organism | Route | Endpoint | Value | Reference |
| Bis(2-chloroethyl)ether | Rat | Oral | LD50 | 75-144 mg/kg | [6] |
| Bis(2-chloroethyl)ether | Mouse | Oral | LD50 | 211 mg/kg | [6] |
| Bis(2-chloroethyl)ether | Rabbit | Dermal | LD50 | 870 mg/kg | [6] |
Table 2: Acute Toxicity Data for a Related Compound
Presumed Signaling Pathways and Cellular Responses
The complex DNA damage induced by this compound is expected to trigger a cascade of cellular signaling events, primarily revolving around the DNA Damage Response (DDR) and cell survival pathways.
DNA Damage Response Pathway
The formation of DNA cross-links and other lesions will activate the DDR network. Sensor proteins such as the MRN complex (for double-strand breaks) and components of the nucleotide excision repair (NER) and Fanconi anemia (FA) pathways (for inter-strand cross-links) will recognize the damage. This recognition initiates a signaling cascade through transducer kinases like ATM and ATR, which in turn phosphorylate a multitude of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor protein p53. Activation of p53 can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, trigger apoptosis.
References
- 1. Molecular Mechanisms of Acetaldehyde-Mediated Carcinogenesis in Squamous Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor [frontiersin.org]
- 3. Chloroacetaldehyde-induced hepatocyte cytotoxicity. Mechanisms for cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acetaldehyde cytotoxicity in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
An In-depth Technical Guide to the Degradation Products of 2-[Bis(2-chloroethyl)amino]acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-[Bis(2-chloroethyl)amino]acetaldehyde is a bifunctional molecule of significant interest due to its structural relationship to nitrogen mustards, a class of alkylating agents used in chemotherapy. The presence of both a reactive nitrogen mustard moiety and a versatile aldehyde group suggests a complex degradation profile under various conditions. This technical guide provides a comprehensive overview of the potential degradation pathways of this compound, its anticipated degradation products, and detailed methodologies for their analysis. Understanding the stability and degradation of this compound is critical for its handling, formulation development, and assessment of its biological activity and toxicology. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
Nitrogen mustards are a class of cytotoxic compounds characterized by the bis(2-chloroethyl)amino functional group. Their therapeutic effect is derived from their ability to alkylate DNA, leading to cell cycle arrest and apoptosis. The introduction of an acetaldehyde moiety to this pharmacophore, as in this compound, presents a molecule with dual reactivity. The chloroethyl groups are susceptible to hydrolysis and cyclization, while the aldehyde group can undergo oxidation, reduction, and condensation reactions.
The degradation of this compound can significantly impact its efficacy, safety, and stability. Degradation products may possess altered pharmacological or toxicological profiles compared to the parent compound. Therefore, a thorough understanding of its degradation pathways is paramount for the development of stable formulations and for interpreting biological data. This guide will explore the likely degradation mechanisms based on the known chemistry of nitrogen mustards and aldehydes and will propose analytical strategies for the identification and quantification of the resulting products.
Predicted Degradation Pathways
The degradation of this compound is anticipated to proceed through several parallel and sequential pathways, primarily driven by hydrolysis of the chloroethyl groups and reactions involving the aldehyde functionality.
Hydrolysis of the Bis(2-chloroethyl)amino Moiety
The primary and most well-documented degradation pathway for nitrogen mustards is the hydrolysis of the carbon-chlorine bonds. This process is initiated by the intramolecular cyclization of one of the chloroethyl arms to form a highly reactive aziridinium ion, which is then readily attacked by water. This can occur in a stepwise manner for both chloroethyl groups.
The principal degradation products arising from hydrolysis are expected to be:
-
2-[(2-Chloroethyl)(2-hydroxyethyl)amino]acetaldehyde (Monohydrolysis Product)
-
2-[Bis(2-hydroxyethyl)amino]acetaldehyde (Dihydrolysis Product)
dot
Reactions of the Acetaldehyde Moiety
The aldehyde group is susceptible to a variety of chemical transformations, which can occur concurrently with or subsequent to the hydrolysis of the chloroethyl groups.
The aldehyde can be readily oxidized to a carboxylic acid, especially in the presence of mild oxidizing agents or even atmospheric oxygen over time. This would lead to the formation of:
-
2-[Bis(2-chloroethyl)amino]acetic acid
-
And its subsequent hydrolysis products.
In aqueous solutions, aldehydes exist in equilibrium with their corresponding gem-diol hydrates.[1] While often unstable, the presence of electron-withdrawing groups can favor the hydrated form.[2]
The amino aldehyde structure allows for potential intramolecular or intermolecular condensation reactions. For example, an aldol-type condensation could lead to the formation of dimers or oligomers, particularly under basic conditions.
dot
Summary of Potential Degradation Products
The following table summarizes the key potential degradation products of this compound, their molecular formulas, and anticipated analytical characteristics.
| Degradation Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Anticipated Formation Condition | Key Analytical Features |
| 2-[(2-Chloroethyl)(2-hydroxyethyl)amino]acetaldehyde | C₆H₁₂ClNO₂ | 165.62 | Hydrolysis | MS/MS fragmentation showing loss of H₂O and HCl |
| 2-[Bis(2-hydroxyethyl)amino]acetaldehyde | C₆H₁₃NO₃ | 147.17 | Complete Hydrolysis | MS/MS fragmentation showing loss of multiple H₂O molecules |
| 2-[Bis(2-chloroethyl)amino]acetic acid | C₆H₁₁Cl₂NO₂ | 200.06 | Oxidation | Shift in retention time; different fragmentation pattern |
| 2-[Bis(2-hydroxyethyl)amino]acetic acid | C₆H₁₃NO₄ | 163.17 | Oxidation & Hydrolysis | Highly polar; requires specific chromatographic conditions |
| 2-[Bis(2-chloroethyl)amino]ethane-1,1-diol | C₆H₁₃Cl₂NO₂ | 202.08 | Aqueous Solution | Reversible formation; may not be directly observable |
Experimental Protocols
To identify and quantify the degradation products of this compound, a combination of stability studies under stressed conditions and advanced analytical techniques is required.
Forced Degradation Studies
Forced degradation studies are essential to accelerate the degradation process and generate a sufficient quantity of degradation products for identification.
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24, 48, and 72 hours.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24, 48, and 72 hours.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 60°C for 24, 48, and 72 hours.
-
Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Photostability: Expose the solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by a suitable analytical method (e.g., LC-MS/MS).
The degradation of the parent compound could modulate this activity. For instance, hydrolysis of the chloroethyl groups would likely render the molecule inactive as a DNA alkylating agent, as the hydroxyl groups are poor leaving groups compared to chloride. Conversely, oxidation of the aldehyde to a carboxylic acid might alter the compound's cellular uptake and distribution, potentially affecting its overall efficacy.
Conclusion
The degradation of this compound is a complex process involving multiple potential pathways. The primary routes are predicted to be the hydrolysis of the nitrogen mustard moiety and reactions involving the aldehyde group, such as oxidation and hydration. A thorough understanding of these degradation pathways and the resulting products is crucial for the development of stable drug formulations and for the accurate interpretation of its biological activity. The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for researchers to investigate the degradation profile of this and similar bifunctional molecules. Further experimental studies are warranted to confirm the proposed degradation products and to elucidate their pharmacological and toxicological significance.
References
toxicological profile of 2-[Bis(2-chloroethyl)amino]acetaldehyde
An in-depth analysis of the toxicological profile of 2-[Bis(2-chloroethyl)amino]acetaldehyde reveals a significant gap in publicly available data. This compound, a structural analog of nitrogen mustards, is anticipated to exhibit considerable toxicity due to its alkylating capabilities. However, specific quantitative toxicological metrics, detailed experimental protocols, and elucidated mechanisms of action are not readily found in the scientific literature.
Nitrogen mustards, as a class, are well-documented for their cytotoxic effects, which stem from their ability to form highly reactive aziridinium ions. These ions subsequently alkylate DNA and other vital cellular macromolecules, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis. The high reactivity of these compounds also contributes to their vesicant properties and systemic toxicity, particularly affecting rapidly proliferating cells in tissues such as the bone marrow, gastrointestinal tract, and lymphoid system.
Given the absence of specific data for this compound, a comprehensive toxicological profile cannot be constructed. A thorough evaluation would necessitate a suite of experimental studies to characterize its potential hazards.
To address the current knowledge gap, a structured experimental approach would be required. The following workflow outlines the key studies that would be necessary to establish a comprehensive toxicological profile for this compound.
The Dawn of a New Warfare: An In-depth Technical Guide to the Discovery and History of Nitrogen Mustards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and history of nitrogen mustards, from their origins as chemical warfare agents to their pioneering role in cancer chemotherapy. This document delves into the core scientific principles, key experiments, and the mechanistic understanding that propelled these compounds to the forefront of oncology.
From Chemical Warfare to Cancer Therapy: A Historical Perspective
The story of nitrogen mustards is a compelling narrative of scientific discovery emerging from the crucible of war. Initially synthesized in the 1930s as more potent and systemic chemical warfare agents than their sulfur mustard counterparts, their journey into the realm of medicine was both serendipitous and the result of astute scientific observation.[1][2]
During World War II, intensive research into the biological effects of these compounds was initiated. At the Yale School of Medicine, pharmacologists Alfred Gilman and Louis Goodman were tasked with studying nitrogen mustards.[3] Their preclinical studies in animals, including rabbits and mice with transplanted lymphoma, revealed a profound and consistent effect: the compounds caused a dramatic regression of lymphoid tumors.[4][5]
A pivotal moment in this transition from weapon to medicine was the tragic air raid on Bari, Italy, in December 1943. A ship carrying a cargo of mustard gas was bombed, leading to the exposure of hundreds of soldiers and civilians. Medical examinations of the survivors revealed a significant decrease in lymphocytes and bone marrow suppression, a finding that mirrored the observations from Gilman and Goodman's animal studies.[3]
These parallel observations converged after the war, solidifying the rationale for investigating nitrogen mustards as therapeutic agents for lymphoid malignancies. The nitrogen mustard designated "HN2," or mechlorethamine, was selected for the first human clinical trials.[3]
Mechanism of Action: The Alkylating Assault on DNA
Nitrogen mustards exert their cytotoxic effects through a mechanism of DNA alkylation. This process is initiated by an intramolecular cyclization, where the nitrogen atom displaces a chloride ion to form a highly reactive aziridinium ion intermediate.[3] This strained, three-membered ring is a potent electrophile that readily reacts with nucleophilic sites on cellular macromolecules, with the N7 position of guanine bases in DNA being a primary target.[4]
The bifunctional nature of most nitrogen mustards, possessing two chloroethyl groups, allows for a second alkylation event. After the first alkylation of a guanine base, the second chloroethyl arm can form another aziridinium ion and react with a guanine on the opposite DNA strand, resulting in an interstrand cross-link (ICL).[3] These ICLs are highly cytotoxic lesions as they physically prevent the separation of the DNA strands, thereby blocking DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3]
Cellular Response to Nitrogen Mustard-Induced DNA Damage
The formation of DNA adducts and ICLs by nitrogen mustards triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). A key mediator of this response is the tumor suppressor protein p53.[3]
Upon detection of DNA damage, sensor proteins such as ATM (Ataxia-Telangiectasia Mutated), ATR (Ataxia Telangiectasia and Rad3-related), and DNA-PKcs (DNA-dependent protein kinase, catalytic subunit) are activated. These kinases then phosphorylate a cascade of downstream targets, including the histone variant H2AX (forming γH2AX), which serves as a beacon to recruit DNA repair proteins to the site of damage.
A critical downstream target is p53. Phosphorylation of p53 at serine 15 and other sites stabilizes the protein and enhances its transcriptional activity. Activated p53 can then induce the expression of genes involved in cell cycle arrest (e.g., p21), allowing time for DNA repair. If the damage is too severe to be repaired, p53 can trigger apoptosis by upregulating pro-apoptotic genes like BAX and PUMA.
Quantitative Data Summary
The following tables summarize key quantitative data related to the chemical reactivity and cytotoxic activity of nitrogen mustards.
Table 1: Chemical Reactivity of Nitrogen Mustards
| Compound | Half-life in Aqueous Solution | Reference |
| Mechlorethamine (HN2) | ~15 minutes | [6] |
| Tris(2-chloroethyl)amine (HN3) | ~30.14 hours (in sodium ethoxide) |
Table 2: In Vitro Cytotoxicity of Nitrogen Mustards and Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Mechlorethamine (HN2) | Canine Lymphoma | Not specified | [7] |
| Chlorambucil | Ovarian Carcinoma (A2780) | 63.17 | |
| Melphalan | Multiple Myeloma | Not specified | |
| Cyclophosphamide | Various | Not specified |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions. The data presented here are for illustrative purposes.
Key Experimental Protocols
This section provides an overview of the methodologies employed in the pivotal early experiments with nitrogen mustards. It is important to note that detailed, step-by-step protocols from the 1940s are not always available in modern publications. The following descriptions are reconstructed from the available historical literature.
Preclinical Animal Studies (circa 1942)
Objective: To evaluate the anti-tumor effects of nitrogen mustards in animal models of lymphoma.
Animal Model:
-
Mice with transplanted lymphoma were commonly used.[5]
-
Rabbits were also used to study the systemic effects of nitrogen mustards on lymphoid tissues.[4]
Methodology:
-
Tumor Induction: Lymphoma cells were transplanted into the host animals to induce tumor growth. The specific cell lines and transplantation methods varied.
-
Drug Preparation: Mechlorethamine (HN2) was used as a crystalline hydrochloride salt, which was freshly dissolved in a suitable solvent (likely saline) for injection.[4]
-
Drug Administration: The nitrogen mustard solution was administered intravenously (IV) to the tumor-bearing animals.[5]
-
Observation and Data Collection:
-
Tumor size was measured regularly to assess regression.[5]
-
The survival time of the treated animals was compared to that of untreated controls.[4]
-
Histopathological examinations of tumors and lymphoid tissues were performed to observe cellular changes.
-
White blood cell counts were monitored to assess the impact on hematopoietic tissues.[8]
-
First Human Clinical Trial of Mechlorethamine (1942)
Objective: To assess the safety and therapeutic efficacy of mechlorethamine in patients with advanced lymphoma and other malignancies.
Patient Population:
-
The initial trial included 67 patients with terminal stages of Hodgkin's disease, lymphosarcoma, and various leukemias.[5]
-
Many patients had become refractory to radiation therapy, the standard of care at the time.[4]
Methodology:
-
Drug Preparation: Mechlorethamine hydrochloride was supplied in ampules containing 10 mg of the drug. For administration, the contents were dissolved in 10 mL of sterile physiological saline to yield a 1 mg/mL solution. The solution was prepared immediately before use due to its instability in aqueous solution.
-
Dosage and Administration:
-
The typical dose was 0.1 mg per kilogram of body weight per injection.
-
A course of treatment usually consisted of two to four injections given on successive or alternate days.
-
The drug was administered intravenously via a running infusion of saline or glucose to minimize local irritation and thrombosis.
-
-
Patient Monitoring and Response Assessment:
-
Tumor Response: The size of superficial tumors was measured with calipers. The size of internal tumors was assessed by physical examination and radiological imaging (X-rays).
-
Hematological Effects: Complete blood counts were performed frequently to monitor for leukopenia, thrombocytopenia, and anemia.
-
Toxicity: Patients were monitored for side effects, with nausea and vomiting being the most common immediate toxic reactions.
-
Histopathology: Biopsies of tumors and bone marrow were taken before and after treatment to examine the histological effects of the drug.[9]
-
Conclusion
The discovery and development of nitrogen mustards represent a landmark in the history of medicine. Born from the grim realities of chemical warfare research, these compounds ushered in the age of chemotherapy and provided the first effective systemic treatment for cancer. The foundational research conducted in the 1940s not only established the clinical utility of these agents but also laid the groundwork for our understanding of DNA as a therapeutic target. While newer and more targeted therapies have since emerged, the legacy of nitrogen mustards continues to influence the field of oncology, reminding us of the profound and often unexpected pathways of scientific discovery.
References
- 1. ajronline.org [ajronline.org]
- 2. aiq-solutions.com [aiq-solutions.com]
- 3. Quantitative CT analysis for assessing response in lymphoma (Cheson’s criteria): Wednesday 5 October 2005, 08:30–10:00 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of early response assessment in lymphoma with FDG-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The First Effective Chemotherapy for Cancer — Marshall's Musings [marshallsmusings.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mechlorethamine: An Overview â ImpriMed [imprimedicine.com]
- 8. Goodman and Gilman: Pioneers of Cancer Pharmacology - The Pharmacologist [thepharmacologist.org]
- 9. The histological effects of nitrogen mustards on human tumors and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-[Bis(2-chloroethyl)amino]acetaldehyde
CAS Number: 102585-22-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-[Bis(2-chloroethyl)amino]acetaldehyde, a reactive bifunctional alkylating agent. Drawing from available chemical and biological data, this document outlines its properties, synthesis, proposed mechanism of action, and relevant experimental protocols to support further research and development.
Chemical and Physical Properties
This compound is a nitrogen mustard derivative with the molecular formula C6H11Cl2NO. Nitrogen mustards are a class of cytotoxic compounds known for their ability to alkylate DNA, a property that has been harnessed for anticancer therapies.
| Property | Value | Source |
| CAS Number | 102585-22-8 | Multiple Sources |
| Molecular Formula | C6H11Cl2NO | [1][2] |
| Molecular Weight | 184.06 g/mol | [1][2] |
| Appearance | Not specified | N/A |
| Boiling Point | 168.4°C at 760 mmHg | [2] |
| Flash Point | 55.7°C | [2] |
| Density | 1.188 g/cm³ | [2] |
| Vapor Pressure | 1.62 mmHg at 25°C | [2] |
| Refractive Index | 1.472 | [2] |
| LogP | 0.96490 | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through two primary routes:
1. Direct Alkylation of Bis(2-chloroethyl)amine: This method involves the reaction of bis(2-chloroethyl)amine with a suitable two-carbon electrophile, such as chloroacetaldehyde. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the generated acid.
2. Oxidation of 2-[Bis(2-chloroethyl)amino]ethanol: An alternative approach involves the oxidation of the corresponding alcohol precursor, 2-[Bis(2-chloroethyl)amino]ethanol. Mild oxidizing agents are employed to prevent over-oxidation to the carboxylic acid.
| Parameter | Direct Alkylation | Oxidation of Alcohol |
| Starting Materials | Bis(2-chloroethyl)amine, Chloroacetaldehyde | 2-[Bis(2-chloroethyl)amino]ethanol |
| Key Reagents | Non-nucleophilic base (e.g., triethylamine) | Mild oxidizing agent (e.g., PCC, Swern oxidation reagents) |
| Typical Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF) | Dichloromethane (DCM) |
| Reaction Conditions | Low temperature (e.g., 0-5°C) | Varies with oxidizing agent (e.g., room temperature for PCC, low temperature for Swern) |
Proposed Mechanism of Action and Signaling Pathway
As a nitrogen mustard, this compound is proposed to exert its cytotoxic effects primarily through the alkylation of DNA.[3] The two chloroethyl groups allow for the formation of highly reactive aziridinium ions, which can then react with nucleophilic sites on DNA bases, particularly the N7 position of guanine.
This bifunctional alkylation can lead to the formation of interstrand and intrastrand cross-links in the DNA double helix. These cross-links disrupt critical cellular processes such as DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[3]
Caption: Proposed mechanism of this compound cytotoxicity.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, based on its chemical class, the following general methodologies are applicable.
In Vitro Cytotoxicity Assay
This protocol outlines a general procedure to assess the cytotoxic effects of the compound on cancer cell lines.
Caption: General workflow for an in vitro cytotoxicity assay.
Methodology:
-
Cell Culture: Maintain a selected cancer cell line (e.g., HeLa, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the compound. Include a vehicle control (solvent only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves incubating the cells with MTT solution, followed by solubilization of the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Analytical Methods for Nitrogen Mustards
The analysis of reactive nitrogen mustards like this compound often requires derivatization to form stable products suitable for chromatographic analysis.
High-Performance Liquid Chromatography (HPLC):
-
Principle: Separation of the derivatized compound from other components in a sample based on its interaction with a stationary phase.
-
Derivatization: A common derivatizing agent for nitrogen mustards is diethyldithiocarbamic acid (DDTC).[4]
-
Detection: UV detection is typically used for the resulting stable derivative.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Principle: Provides high sensitivity and selectivity for the detection and quantification of the compound and its metabolites.
-
Method: Can be used for the analysis of both the parent compound and its hydrolysis products.[5][6]
-
Advantages: Offers structural information and can be used to analyze complex biological matrices.
Biological Activity and Toxicological Information
-
Anticancer Activity: A study has indicated that this compound is active as an anti-cancer agent in rodents.
-
Tumorigenic Effects: The same study also observed tumorigenic effects in rats at a dose of 3 mg/kg.
-
Cytotoxicity: The aldehyde group in the molecule may also contribute to its cytotoxicity, as aldehydes are known to form adducts with proteins and DNA.[7][8]
Conclusion
This compound is a reactive nitrogen mustard with potential applications in cancer research. Its cytotoxicity is likely mediated through DNA alkylation, leading to cell cycle arrest and apoptosis. Further investigation into its specific interactions with cellular signaling pathways and its efficacy in various cancer models is warranted. The experimental frameworks provided in this guide offer a starting point for researchers to explore the therapeutic potential of this compound.
Disclaimer: this compound is a research chemical and should be handled with appropriate safety precautions by trained professionals in a laboratory setting. This document is intended for informational purposes only and does not constitute medical advice.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS#:102585-22-8 | Chemsrc [chemsrc.com]
- 3. This compound | 102585-22-8 | Benchchem [benchchem.com]
- 4. Determination of reactive nitrogen mustard anticancer drugs in plasma by high-performance liquid chromatography using derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Technical report for surface analysis of nitrogen mustard degradation products by liquid chromatography/tandem mass spectrometry (LC/MS/MS) [stacks.cdc.gov]
- 7. mdpi.com [mdpi.com]
- 8. DNA adducts from acetaldehyde: implications for alcohol-related carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-[Bis(2-chloroethyl)amino]acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[Bis(2-chloroethyl)amino]acetaldehyde is a bifunctional alkylating agent belonging to the nitrogen mustard class of compounds. Nitrogen mustards are known for their potent cytotoxic effects and have been a cornerstone in cancer chemotherapy for decades. The presence of the bis(2-chloroethyl)amine moiety allows for the formation of highly reactive aziridinium ions that can alkylate nucleophilic sites on DNA, primarily the N7 position of guanine. This leads to the formation of DNA monoadducts and, subsequently, interstrand cross-links (ICLs). These ICLs are critical lesions that block DNA replication and transcription, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.[1] The acetaldehyde group may influence the compound's solubility, cell permeability, and reactivity.
This document provides detailed experimental protocols for the synthesis, and cellular assays to characterize the biological activity of this compound, along with a summary of its physicochemical properties and a proposed signaling pathway for its mechanism of action.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C6H11Cl2NO | --INVALID-LINK-- |
| Molecular Weight | 184.06 g/mol | --INVALID-LINK-- |
| CAS Number | 102585-22-8 | --INVALID-LINK-- |
| Appearance | Not specified (likely an oil or solid) | |
| Boiling Point | 168.4°C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.188 g/cm³ | --INVALID-LINK-- |
| LogP | 0.96490 | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a proposed synthetic route based on the condensation of a substituted pyrimidine with a benzaldehyde mustard.[2] A more direct synthesis would involve the reaction of bis(2-chloroethyl)amine with a protected form of 2-chloroacetaldehyde, followed by deprotection.
Materials:
-
4-hydroxy-2,6-dimethylpyrimidine
-
p-N,N-bis(2-chloroethyl)amino benzaldehyde
-
Glacial acetic acid
-
Anhydrous zinc chloride
-
Ether
-
Round-bottom flask
-
Reflux condenser
-
Apparatus for azeotropic removal of water
Procedure:
-
In a round-bottom flask, combine 4-hydroxy-2,6-dimethylpyrimidine (0.01 mol) and p-N,N-bis(2-chloroethyl)amino benzaldehyde (0.01 mol) in glacial acetic acid (50 mL).[2]
-
Add a catalytic amount of anhydrous zinc chloride to the mixture.[2]
-
Set up the apparatus for reflux with a mechanism to remove water formed during the reaction (e.g., a Dean-Stark trap).
-
Reflux the mixture for 4 hours.[2]
-
After reflux, concentrate the reaction mixture under reduced pressure.
-
Allow the concentrated mixture to stand overnight to facilitate crystallization.
-
Collect the colorless crystals by filtration.
-
Recrystallize the product from ether to obtain the purified compound.[2]
Note: This protocol describes the synthesis of a pyrimidine derivative. For the direct synthesis of this compound, one would react bis(2-chloroethyl)amine hydrochloride with chloroacetaldehyde dimethyl acetal in the presence of a non-nucleophilic base, followed by acidic hydrolysis of the acetal.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231 breast cancer cells)
-
Non-tumorigenic cell line (e.g., MCF-10A) for selectivity assessment
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (DMSO-treated) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.[3]
Quantitative Data (Hypothetical):
| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) |
| MDA-MB-231 | Melphalan | 24 | 187.90 |
| MDA-MB-231 | Melphalan | 48 | 37.78 |
| MCF-7 | Melphalan | 24 | 33.77 |
| MCF-7 | Melphalan | 48 | 15.88 |
| MCF-10A | Melphalan | 24 | 195.97 |
| MCF-10A | Melphalan | 48 | 41.61 |
Note: The above data is for the related nitrogen mustard, melphalan, and serves as an example of expected results.[3] IC₅₀ values for this compound would need to be experimentally determined.
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with the compound.[4]
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat them with the IC₅₀ concentration of this compound for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls for setting compensation and gates.
Expected Results:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Mechanism of Action and Signaling Pathway
The cytotoxic activity of this compound is primarily attributed to its ability to induce DNA damage. The proposed signaling pathway leading to apoptosis is as follows:
-
DNA Alkylation and Cross-linking: The compound forms a reactive aziridinium ion that alkylates the N7 position of guanine residues in DNA, leading to the formation of interstrand cross-links (ICLs).[1]
-
DNA Damage Response (DDR): The presence of ICLs stalls DNA replication forks, which activates the DNA damage response pathway.
-
p53 Activation: The tumor suppressor protein p53 is a key sensor of DNA damage. Upon DNA damage, p53 is stabilized and activated.[5]
-
Apoptosis Induction: Activated p53 can induce apoptosis through multiple mechanisms:
-
Caspase Cascade: The shift in the balance of pro- and anti-apoptotic proteins at the mitochondria leads to the release of cytochrome c, which activates the caspase cascade, ultimately leading to the execution of apoptosis.
Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of this compound.
Caption: Proposed mechanism of action leading to apoptosis induced by this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. orientjchem.org [orientjchem.org]
- 3. Curcumin and melphalan cotreatment induces cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. p53 mediates bcl-2 phosphorylation and apoptosis via activation of the Cdc42/JNK1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies with 2-[Bis(2-chloroethyl)amino]acetaldehyde (Aldophosphamide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[Bis(2-chloroethyl)amino]acetaldehyde, also known as aldophosphamide, is a critical intermediate metabolite of the widely used anticancer and immunosuppressive prodrug, cyclophosphamide.[1] Following hepatic bioactivation of cyclophosphamide to 4-hydroxycyclophosphamide, it exists in equilibrium with its open-ring tautomer, aldophosphamide.[1] Aldophosphamide then serves as a transport form, readily entering cells where it decomposes to produce the ultimate DNA alkylating agent, phosphoramide mustard (PAM), and a byproduct, acrolein.[2][3] The therapeutic effects of cyclophosphamide are primarily attributed to the DNA cross-linking activity of phosphoramide mustard, which induces apoptosis in rapidly dividing cells.[3][4]
Due to the inherent instability of aldophosphamide, in vitro studies often utilize more stable precursors or analogues, such as 4-hydroperoxycyclophosphamide (4-HC), which spontaneously converts to 4-hydroxycyclophosphamide and subsequently aldophosphamide in aqueous solutions.[5] These application notes provide a comprehensive overview of the in vitro applications of aldophosphamide and its analogues, including detailed experimental protocols and data presentation.
Data Presentation
The following tables summarize quantitative data from in vitro studies using aldophosphamide analogues, providing insights into their cytotoxic potential across various cancer cell lines.
Table 1: In Vitro Cytotoxicity of 4-Hydroperoxycyclophosphamide (4-HC) against Human Rhabdomyosarcoma Cell Lines
| Cell Line | 4-HC Concentration (µg/mL) | Log Tumor Cell Kill |
| JR-1 | 100 | 5.7 |
| RD | 100 | 3.7 |
| A-204 | 100 | 1.7 |
| RD-2 | 100 | 4.3 |
Data adapted from a study on the in vitro purging of rhabdomyosarcoma cells. The study demonstrated the efficacy of 4-HC in eliminating clonogenic tumor cells.[6]
Table 2: Median Molar Inhibitory Dose 50 (ID50) of Cyclophosphamide Metabolites and Analogues
| Compound | Median Molar ID50 (M) |
| 4-Hydroperoxy-CPA | 5.7 x 10⁻⁵ |
| ASTA Z 7557 (Mafosfamide) | >10⁻⁴ |
| S-9 activated-CPA | >10⁻⁴ |
| Phosphoramide Mustard (PM) | >10⁻⁴ |
This table compares the in vitro cytotoxicity of various cyclophosphamide metabolites and analogues against a panel of human tumors using a clonogenic assay. 4-Hydroperoxy-CPA was found to be the most consistently cytotoxic compound.[7]
Experimental Protocols
Cell Culture and Drug Preparation
Objective: To maintain and prepare cancer cell lines for treatment with aldophosphamide or its analogues.
Materials:
-
Human cancer cell lines (e.g., L1210, P388, K-562, Raji)[8][9]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
4-Hydroperoxycyclophosphamide (4-HC) or other aldophosphamide analogues
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell culture flasks, plates, and other sterile consumables
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells regularly to maintain logarithmic growth.
-
Prepare a stock solution of 4-HC in an appropriate solvent (e.g., sterile water or PBS) immediately before use due to its instability in aqueous solutions.
-
Further dilute the stock solution with a complete culture medium to achieve the desired final concentrations for the experiment.
In Vitro Cytotoxicity Assay (Clonogenic Assay)
Objective: To determine the ability of individual cells to form colonies after treatment with aldophosphamide analogues, providing a measure of cytotoxicity.
Materials:
-
Treated and control cells
-
Complete cell culture medium
-
Semi-solid medium (e.g., methylcellulose-based medium)
-
Petri dishes or multi-well plates
-
Microscope
Protocol:
-
Seed a known number of treated and control cells into a semi-solid medium.
-
Incubate the dishes/plates for a period that allows for colony formation (typically 7-14 days).
-
Stain the colonies with a suitable dye (e.g., crystal violet) to facilitate counting.
-
Count the number of colonies (defined as a cluster of >50 cells) in each dish/plate.
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
-
Plot the surviving fraction against the drug concentration to determine the IC50 value (the concentration that inhibits colony formation by 50%).
Apoptosis Assay (Annexin V Staining)
Objective: To detect and quantify apoptosis (programmed cell death) induced by aldophosphamide analogues using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide (PI), and binding buffer)[10][11]
-
Flow cytometer
Protocol:
-
Harvest cells after treatment and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.[11]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
DNA Alkylation and Damage Analysis
Objective: To assess the extent of DNA damage caused by the alkylating activity of phosphoramide mustard, the active metabolite of aldophosphamide.
Materials:
-
Genomic DNA isolated from treated and control cells
-
Enzymes for DNA digestion
-
High-performance liquid chromatography (HPLC) system[12]
-
Mass spectrometer (for adduct identification)[13]
Protocol:
-
Isolate genomic DNA from cells treated with the aldophosphamide analogue.
-
Digest the DNA into individual nucleosides or nucleotides using a cocktail of enzymes.
-
Analyze the digested DNA samples by HPLC to separate the normal nucleosides from the DNA adducts formed by phosphoramide mustard.[12]
-
Identify and quantify the specific DNA adducts using mass spectrometry.[13]
Visualization of Pathways and Workflows
Signaling Pathway of Aldophosphamide Action
The cytotoxic effects of aldophosphamide are initiated by its conversion to phosphoramide mustard, which leads to DNA damage and the activation of cell death pathways.
Caption: Metabolic activation of aldophosphamide and subsequent induction of apoptosis.
Experimental Workflow for In Vitro Cytotoxicity and Apoptosis Assays
This diagram outlines the key steps involved in assessing the in vitro effects of aldophosphamide analogues on cancer cells.
Caption: Workflow for in vitro evaluation of aldophosphamide analogues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cardiotoxicity of cyclophosphamide's metabolites: an in vitro metabolomics approach in AC16 human cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Covalent DNA-Protein Cross-Linking by Phosphoramide Mustard and Nornitrogen Mustard in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro effects of 4-hydroperoxycyclophosphamide on human immunoregulatory T subset function. I. Selective effects on lymphocyte function in T-B cell collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro purging of human rhabdomyosarcoma cells using 4-hydroperoxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative in vitro cytotoxicity of cyclophosphamide, its major active metabolites and the new oxazaphosphorine ASTA Z 7557 (INN mafosfamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, activation, and cytotoxicity of aldophosphamide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro synergism of 4-hydroperoxycyclophosphamide and cisplatin: relevance for bone marrow purging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of In Vitro Antileukemic Activity of 4-Hydroperoxyifosfamide and 4-Hydroperoxycyclophosphamide | Anticancer Research [ar.iiarjournals.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A cyclophosphamide/DNA phosphoester adduct formed in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of phosphoramide mustard/DNA adducts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-[Bis(2-chloroethyl)amino]acetaldehyde (Aldophosphamide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[Bis(2-chloroethyl)amino]acetaldehyde, commonly known as aldophosphamide, is a critical intermediate metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide (CP). Cyclophosphamide itself is a prodrug that requires metabolic activation, primarily in the liver, to exert its cytotoxic effects. Aldophosphamide is a key component in this activation pathway, existing in equilibrium with its tautomer, 4-hydroxycyclophosphamide. It is the direct precursor to the ultimate DNA alkylating agent, phosphoramide mustard, which is responsible for the therapeutic effects of cyclophosphamide. Understanding the in vivo generation and activity of aldophosphamide is crucial for optimizing cyclophosphamide therapy and mitigating its associated toxicities.
These application notes provide an overview of the in vivo relevance of aldophosphamide, summarizing quantitative data from preclinical studies and detailing experimental protocols for its investigation within the context of cyclophosphamide administration.
Metabolic Activation and Mechanism of Action
Cyclophosphamide is bioactivated by hepatic cytochrome P450 (CYP) enzymes, particularly CYP2B6, 2C9, and 3A4, to form 4-hydroxycyclophosphamide.[1] This metabolite exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide.[2] Aldophosphamide can then passively diffuse from hepatic cells into circulation and enter target cells.[1]
Once inside a cell, aldophosphamide undergoes spontaneous, non-enzymatic β-elimination to yield two products:
-
Phosphoramide Mustard: The primary cytotoxic metabolite. It is a potent alkylating agent that forms covalent cross-links within and between DNA strands, particularly at the N7 position of guanine.[2][3] This extensive DNA damage inhibits DNA replication and transcription, ultimately triggering apoptosis and cell death, especially in rapidly dividing cancer cells.[2]
-
Acrolein: A toxic byproduct responsible for some of cyclophosphamide's adverse effects, most notably hemorrhagic cystitis.[4]
A major detoxification pathway involves the oxidation of aldophosphamide by aldehyde dehydrogenase (ALDH) enzymes, primarily ALDH1A1, to the inactive metabolite carboxyphosphamide.[1][3] Tissues with high ALDH activity are thus relatively protected from cyclophosphamide's toxicity.
Signaling Pathway: DNA Damage Response
The DNA interstrand cross-links created by phosphoramide mustard are potent triggers of the DNA Damage Response (DDR) pathway. This signaling cascade is critical for the drug's cytotoxic effect.
Quantitative Data from In Vivo Studies
The following tables summarize key quantitative data from preclinical in vivo studies involving cyclophosphamide, where aldophosphamide is the key active intermediate.
Table 1: Pharmacokinetic Parameters of Cyclophosphamide Metabolites in Mice
| Parameter | Value | Animal Model | Cyclophosphamide Dose | Citation |
| Peak Blood Concentration of 4-OH-CP/Aldophosphamide | ~50 nmol/mL | C57BL × DBA/2F1 Mice | 65 mg/kg (i.p.) | [5] |
| Time to Peak Concentration | 5 - 30 minutes | C57BL × DBA/2F1 Mice | 65 mg/kg (i.p.) | [5] |
| Metabolite Blood Level at 90 min | < 3% of total radioactivity | C57BL × DBA/2F1 Mice | 65 mg/kg (i.p.) | [5] |
Note: 4-hydroxycyclophosphamide (4-OH-CP) and aldophosphamide (AP) are measured together due to their rapid equilibrium.
Table 2: Dose-Dependent Antitumor Efficacy in Mouse Xenograft Models
| Cyclophosphamide Dose (mg/kg) | Tumor Model | Efficacy Outcome | Time Point | Citation |
| 75 mg/kg (single i.p. dose) | Daudi B-cell Lymphoma | Significant decrease in [¹⁸F]FDG uptake | Day 6 | [6] |
| 125 mg/kg (single i.p. dose) | Daudi B-cell Lymphoma | Significant decrease in [¹⁸F]FDG uptake | Day 2 | [6] |
| 175 mg/kg (single i.p. dose) | Daudi B-cell Lymphoma | Significant decrease in [¹⁸F]FDG uptake | Day 2 | [6] |
| 100 mg/kg (i.p. on days 0, 2, 5, 7) | HCC-LM3-fLuc Hepatocellular Carcinoma | 35.9% tumor growth inhibition | Day 12 | [7] |
| 25 mg/kg (every other day) | Lewis Lung Carcinoma (LLC) | Significant tumor growth reduction (p < 0.001) | Day 21 | [6] |
Table 3: In Vivo Toxicity Markers in Rodents
| Parameter | Dose | Animal Model | Observation | Citation |
| Serum Creatinine | 200 mg/kg (single i.p. dose) | Albino Mice | Significant increase (P<0.01) | [8] |
| Serum Urea | 200 mg/kg (single i.p. dose) | Albino Mice | Significant increase (P<0.01) | [8] |
| Serum ALT & AST | 200 mg/kg (single i.p. dose) | Albino Mice | Significant increase (P<0.01) | [8] |
| Kidney Injury Molecule-1 (KIM-1) | 200 mg/kg (single i.p. dose) | Wistar Rats | Significant elevation | [9] |
Experimental Protocols
Due to its instability, aldophosphamide is not administered directly in vivo. Instead, its effects are studied by administering the parent compound, cyclophosphamide.
Protocol 1: High-Dose (Maximum Tolerated Dose) Antitumor Efficacy Study
This protocol is designed to assess the potent, direct cytotoxic effects of cyclophosphamide.
-
Animal Model: Severe Combined Immunodeficient (SCID) or other immunocompromised mice (e.g., BALB/c nude), 6-8 weeks old.
-
Tumor Cell Inoculation:
-
Culture human tumor cells (e.g., Daudi B-cell lymphoma, A549 lung carcinoma) under standard conditions.
-
Harvest cells and resuspend in sterile, serum-free media or PBS at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL (5 x 10⁶ cells) into the right flank of each mouse.[6]
-
Allow tumors to establish and reach a palpable volume (e.g., 100-200 mm³).
-
-
Cyclophosphamide Administration:
-
Prepare a fresh solution of cyclophosphamide in sterile 0.9% saline.
-
Administer a single intraperitoneal (i.p.) injection of cyclophosphamide at a dose of 100-175 mg/kg.[6] Control animals receive an equivalent volume of saline.
-
-
Monitoring and Endpoints:
-
Measure tumor volume every 2-3 days using digital calipers. Volume (mm³) = (Length × Width²) / 2.
-
Monitor animal body weight and general health status daily as an indicator of toxicity.[6]
-
Primary endpoint: Tumor growth delay or regression.
-
Secondary endpoint: Survival analysis. Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration or distress.
-
Protocol 2: Assessment of Cyclophosphamide-Induced Nephrotoxicity
This protocol details methods to quantify kidney damage, a known side effect.
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Induction of Nephrotoxicity:
-
Sample Collection (24-48 hours post-injection):
-
Place animals in metabolic cages to collect urine for analysis of metabolites such as 2-oxoglutarate and citrate.[1]
-
Anesthetize animals and collect blood via cardiac puncture for serum analysis.
-
Euthanize animals and perfuse kidneys with saline, then fix one kidney in 10% neutral buffered formalin and snap-freeze the other for molecular analysis.
-
-
Analysis of Toxicity Markers:
-
Serum Analysis: Measure levels of blood urea nitrogen (BUN) and creatinine using commercially available assay kits.[3][10]
-
Tissue Analysis:
-
Perform Hematoxylin and Eosin (H&E) staining on fixed kidney sections to assess histopathological changes, such as tubular necrosis and inflammatory cell infiltration.[8]
-
Measure levels of oxidative stress markers (e.g., MDA) and antioxidant enzymes (e.g., SOD, CAT) in kidney homogenates.[10]
-
Quantify expression of kidney injury markers like KIM-1 via ELISA or Western blot.[9]
-
-
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study evaluating the antitumor effects of cyclophosphamide.
References
- 1. Potential urinary biomarkers of nephrotoxicity in cyclophosphamide‐treated rats investigated by NMR‐based metabolic pro… [ouci.dntb.gov.ua]
- 2. Potential Protective Effects of Antioxidants against Cyclophosphamide-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CYCLOPHOSPHAMIDE - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Protective Effects of Sesamin against Cyclophosphamide-Induced Nephrotoxicity through Modulation of Oxidative Stress, Inflammatory-Cytokines and Apoptosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 2-[Bis(2-chloroethyl)amino]acetaldehyde in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and specific method for the quantitative analysis of 2-[Bis(2-chloroethyl)amino]acetaldehyde, a reactive metabolite of the anticancer drug cyclophosphamide, in human plasma. Due to the inherent volatility and poor ionization efficiency of the target aldehyde, a derivatization step using 2,4-dinitrophenylhydrazine (DNPH) is employed prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method involves protein precipitation, derivatization, and subsequent analysis using a reversed-phase C18 column and a triple quadrupole mass spectrometer operating in negative ion mode. This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolic studies of cyclophosphamide.
Introduction
Cyclophosphamide is a widely used prodrug that undergoes metabolic activation to form cytotoxic compounds. One of the metabolic pathways involves the formation of the aldehyde metabolite, this compound. Accurate quantification of this reactive aldehyde is crucial for understanding the metabolism and potential toxicity of cyclophosphamide. However, the direct analysis of small, polar aldehydes by LC-MS/MS is challenging due to their poor retention on reversed-phase columns and inefficient ionization. Chemical derivatization with reagents like DNPH can overcome these limitations by introducing a chromophore and a readily ionizable group, thereby enhancing chromatographic retention and mass spectrometric detection.[1][2][3] This application note provides a detailed protocol for the derivatization and subsequent LC-MS/MS quantification of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound standard (synthesis required or custom order)
-
2,4-Dinitrophenylhydrazine (DNPH), HPLC grade
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Human plasma (K2-EDTA)
-
Internal Standard (IS): d4-2-[Bis(2-chloroethyl)amino]acetaldehyde-DNPH (custom synthesis recommended)
Sample Preparation
-
Protein Precipitation: To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
Derivatization Procedure
-
Prepare a fresh DNPH derivatizing solution (50 mg DNPH in 20 mL acetonitrile with 0.4 mL formic acid).[4]
-
To the supernatant from the protein precipitation step, add 100 µL of the DNPH solution.
-
Vortex briefly and incubate at room temperature for 1 hour in the dark.[4]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) acetonitrile/water.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
A standard high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer was used.
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 1.0 | 30 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 30 |
| 10.0 | 30 |
Table 2: Predicted MRM Transitions for DNPH-derivatized this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound-DNPH | 363.0 | 163.0 | -25 |
| d4-2-[Bis(2-chloroethyl)amino]acetaldehyde-DNPH (IS) | 367.0 | 163.0 | -25 |
Note: The exact m/z values and collision energies should be optimized by infusing a standard solution of the derivatized analyte.
Results and Discussion
This method provides a robust and sensitive approach for the quantification of the reactive cyclophosphamide metabolite, this compound, in human plasma. The DNPH derivatization significantly improves the chromatographic and mass spectrometric properties of the analyte. The use of a stable isotope-labeled internal standard is recommended to correct for matrix effects and variations in derivatization efficiency.
Table 3: Expected Method Performance Characteristics (based on similar aldehyde analyses)
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL |
| Linearity (r²) | > 0.99 |
| Recovery | 85 - 115% |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
Conclusion
The described LC-MS/MS method with DNPH derivatization allows for the reliable quantification of this compound in human plasma. This method can be a valuable tool for pharmacokinetic and metabolism studies of cyclophosphamide, aiding in a better understanding of its therapeutic and toxic effects.
Visualizations
Caption: Metabolic pathway of cyclophosphamide.
Caption: Experimental workflow for sample preparation and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Trace analysis of carbonyl compounds by liquid chromatography-mass spectrometry after collection as 2,4-dinitrophenylhydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of patterns of biologically relevant aldehydes in exhaled breath condensate of healthy subjects by liquid chromatography/atmospheric chemical ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-[Bis(2-chloroethyl)amino]acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
2-[Bis(2-chloroethyl)amino]acetaldehyde is a hazardous chemical and a suspected carcinogen. All handling and experimental procedures should be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including but not limited to chemical-resistant gloves, a lab coat, and eye protection. All waste must be disposed of as hazardous material in accordance with institutional and national guidelines.
Chemical and Physical Properties
This compound is a bifunctional compound possessing the reactivity of both a nitrogen mustard and an aldehyde. The nitrogen mustard moiety is a potent alkylating agent, while the aldehyde group can participate in various reactions, including the formation of Schiff bases with primary amines.
| Property | Value | Reference |
| Molecular Formula | C6H11Cl2NO | [1] |
| Molecular Weight | 184.06 g/mol | [1][2] |
| CAS Number | 102585-22-8 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | (Bis(2-chloroethyl)amino)acetaldehyde | [1] |
Handling and Storage
Proper handling and storage are crucial to ensure the safety of personnel and the integrity of the compound.
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, lab coat, safety goggles/face shield. |
| Handling Environment | All manipulations should be performed in a certified chemical fume hood. |
| Storage Conditions | Store in a tightly sealed, labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents and strong bases. |
| Stability | May be sensitive to air and moisture. Store under an inert atmosphere (e.g., argon or nitrogen) if possible. |
| Waste Disposal | Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations. |
Mechanism of Action: DNA Alkylation
The primary cytotoxic mechanism of nitrogen mustards is the alkylation of DNA. This process is initiated by an intramolecular cyclization to form a highly reactive aziridinium ion. This ion is a potent electrophile that reacts with nucleophilic sites on DNA, primarily the N7 position of guanine residues.[3][4] As a bifunctional alkylating agent, this compound can react with two different nucleophiles, leading to the formation of DNA inter- and intrastrand cross-links, as well as DNA-protein cross-links.[3][5] These cross-links inhibit DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[4]
Caption: General mechanism of DNA alkylation by this compound.
Experimental Protocols
The following are generalized protocols based on methodologies used for other nitrogen mustards. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
Sterile, anhydrous DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in sterile, anhydrous DMSO.
-
Prepare serial dilutions of the compound in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for at least 1 hour at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.[6][7]
DNA Alkylation Assay (Adapted from Maxam-Gilbert Sequencing)
This protocol is to verify the DNA alkylating activity of the compound.[8]
Materials:
-
Plasmid DNA or a specific DNA oligonucleotide
-
This compound
-
Reaction buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Piperidine (1 M)
-
DNA loading dye
-
Denaturing polyacrylamide gel
-
Gel electrophoresis apparatus
-
Autoradiography or fluorescence imaging system
Procedure:
-
Label the 5' end of the DNA with 32P or a fluorescent dye.
-
Incubate the labeled DNA with varying concentrations of this compound in the reaction buffer for a defined period (e.g., 1-4 hours) at 37°C.
-
Stop the reaction and purify the DNA (e.g., by ethanol precipitation).
-
Treat the DNA with 1 M piperidine at 90°C for 30 minutes to induce strand cleavage at the alkylated sites.
-
Lyophilize the samples to remove the piperidine.
-
Resuspend the DNA in loading dye, denature at 90°C for 5 minutes, and load onto a denaturing polyacrylamide gel.
-
Run the gel and visualize the DNA fragments by autoradiography or fluorescence imaging. Cleavage bands will indicate the sites of DNA alkylation.[8]
Signaling Pathway
The DNA damage induced by this compound activates complex cellular signaling pathways, primarily leading to apoptosis. The presence of DNA cross-links is a severe form of damage that stalls replication forks and transcription machinery. This leads to the activation of DNA damage response (DDR) pathways, often involving the ATM and ATR kinases. These kinases phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest to allow for DNA repair, or if the damage is too extensive, it can trigger the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspases, which execute the apoptotic program.
Caption: Simplified signaling pathway of apoptosis induced by DNA damage.
References
- 1. Acetaldehyde, 2-(bis(2-chloroethyl)amino)- | C6H11Cl2NO | CID 59570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 102585-22-8 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Proteomic Analysis of DNA-Protein Cross-Linking by Antitumor Nitrogen Mustards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of nitrogen mustard-based fluorophores for cell imaging and cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxamusplatin: A cytotoxic Pt(II) complex of a nitrogen mustard with resistance to thiol based sequestration display enhanced selectivity towards cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toward Hypoxia-Selective DNA-Alkylating Agents Built by Grafting Nitrogen Mustards onto the Bioreductively Activated, Hypoxia-Selective DNA-Oxidizing Agent 3-Amino-1,2,4-benzotriazine 1,4-Dioxide (Tirapazamine) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-[Bis(2-chloroethyl)amino]acetaldehyde in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[Bis(2-chloroethyl)amino]acetaldehyde is a bifunctional molecule of significant interest in cancer research. It combines the cytotoxic properties of a nitrogen mustard, a class of alkylating agents, with the known carcinogenic effects of acetaldehyde.[1][2][3] The bis(2-chloroethyl)amino group is a classic alkylating moiety capable of forming covalent bonds with nucleophilic groups in cellular macromolecules, most notably DNA.[2][4] This alkylation can lead to DNA damage, including the formation of DNA adducts, interstrand cross-links, and DNA strand breaks, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.[1][2] The acetaldehyde component of the molecule is also a known carcinogen that can induce DNA adducts and contribute to genomic instability.[1][3][5]
These application notes provide an overview of the potential uses of this compound as an alkylating agent in cancer research, along with generalized experimental protocols for its evaluation.
Mechanism of Action
As a nitrogen mustard derivative, this compound is presumed to exert its primary cytotoxic effects through the alkylation of DNA. The mechanism involves an intramolecular cyclization of one of the chloroethyl side chains to form a highly reactive aziridinium ion. This electrophilic intermediate then reacts with nucleophilic sites on DNA bases, primarily the N7 position of guanine.[2][4] A second alkylation event can occur through the other chloroethyl arm, leading to the formation of interstrand or intrastrand DNA cross-links.[2] These cross-links are particularly cytotoxic as they block DNA replication and transcription, leading to cell cycle arrest and apoptosis.[2]
The acetaldehyde moiety may contribute to the overall toxicity by forming its own set of DNA adducts, such as N2-ethylidene-2'-deoxyguanosine, and by inducing oxidative stress.[1][6][7]
Figure 1: Proposed mechanism of action for this compound.
Quantitative Data
Table 1: Cytotoxicity of Acetaldehyde in Human Cell Lines
| Cell Line | Assay Type | Endpoint | IC50 Value | Reference |
| BEAS-2B (bronchial epithelium) | MTT | Cell Viability | 10.8 mM | [2] |
| HHSteCs (hepatic stellate cells) | MTT | Cell Viability | 11.4 mM | [2] |
Disclaimer: The data presented above is for acetaldehyde and should be used for contextual purposes only. The cytotoxicity of this compound is anticipated to be significantly higher due to its alkylating functionality.
Experimental Protocols
The following are generalized protocols that can be adapted for the evaluation of this compound in a cancer research setting.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of the compound in a cancer cell line of interest.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Sterile DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well. Mix gently to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Figure 2: Workflow for a typical MTT cytotoxicity assay.
Protocol 2: Immunofluorescence Staining for DNA Damage (γH2AX)
This protocol is for visualizing DNA double-strand breaks, a hallmark of damage induced by alkylating agents.
Materials:
-
Cancer cells grown on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with the compound at a concentration around its IC50 for a defined period (e.g., 24 hours). Include a vehicle control.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. γH2AX will appear as distinct nuclear foci, indicating DNA double-strand breaks.
Signaling Pathways
Treatment of cancer cells with this compound is expected to activate the DNA Damage Response (DDR) pathway. The presence of DNA adducts and cross-links is recognized by sensor proteins such as the MRN complex (for double-strand breaks) and ATRIP-RPA complex (for stalled replication forks). These sensors activate the upstream kinases ATM and ATR, respectively. These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor p53. Activation of this pathway leads to cell cycle arrest, allowing time for DNA repair. If the damage is too extensive to be repaired, the DDR pathway can trigger apoptosis.
Figure 3: Key signaling pathways activated by DNA damage.
Safety and Handling
This compound is a hazardous chemical and should be handled with extreme caution in a laboratory setting equipped for handling potent carcinogens and mutagens.[1]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves at all times.
-
Ventilation: Handle the compound in a certified chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Analysis of Novel DNA Adducts Derived from Acetaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Implications of Acetaldehyde-Derived DNA Adducts for Understanding Alcohol-Related Carcinogenesis | Oncohema Key [oncohemakey.com]
Application Notes and Protocols: Using 2-[Bis(2-chloroethyl)amino]acetaldehyde in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[Bis(2-chloroethyl)amino]acetaldehyde is a chemical compound belonging to the nitrogen mustard family.[1][2] Nitrogen mustards are a class of bifunctional alkylating agents known for their cytotoxic effects.[1][3] While specific research on the acetaldehyde derivative is limited, its core structure, bis(2-chloroethyl)amine, is a potent functional group responsible for its biological activity.[1]
Mechanism of Action
The cytotoxic effects of nitrogen mustards are primarily mediated by their ability to act as DNA alkylating agents.[4][5] The mechanism involves an intramolecular reaction where the nitrogen atom displaces a chloride ion, forming a highly reactive aziridinium ion.[1] This electrophilic cation then reacts with nucleophilic sites on DNA, particularly the N7 position of guanine bases.[1] Since the molecule possesses two chloroethyl groups, this process can repeat, leading to the formation of DNA interstrand cross-links (ICLs).[1][6] These ICLs are highly cytotoxic lesions that block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1][7]
Quantitative Data
Due to the limited availability of specific data for this compound, the following tables provide representative data for other nitrogen mustard compounds to serve as a starting point for experimental design. Researchers must empirically determine the optimal concentrations for their specific cell lines and experimental conditions.
Table 1: Example IC50 Values of Various Nitrogen Mustard Compounds in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time |
| Nitrogen Mustard Hybrid (5a) | HL-60 (Leukemia) | 4.48 | Not Specified |
| PC-3 (Prostate Cancer) | 9.37 | Not Specified | |
| Bel-7402 (Hepatocellular Carcinoma) | 0.2 | Not Specified | |
| Nitrogen Mustard Hybrid (9c) | HL-60 (Leukemia) | 0.50 | Not Specified |
| Nitrogen Mustard Hybrid (19f) | MCF-7 (Breast Cancer) | 18.70 | Not Specified |
| Chlorambucil | MDA-MB-231 (Breast Cancer) | 136.85 | Not Specified |
| MCF-7 (Breast Cancer) | 130.36 | Not Specified | |
| Phenylboronic Acid Nitrogen Mustard (1) | MDA-MB-468 (Breast Cancer) | 16.7 | 48 hours |
| UO-31 (Renal Cancer) | 38.8 | 48 hours | |
| Melphalan | MDA-MB-468 (Breast Cancer) | 48.7 | 48 hours |
| Nitrogen Mustard Fluorophore (3h) | A549 (Lung Cancer) | 13.1 | 72 hours |
| Platinum-Nitrogen Mustard Complex (2) | MCF-7 (Breast Cancer) | 12.6 | Not Specified |
| A549 (Lung Cancer) | 18.2 | Not Specified | |
| MIA PaCa2 (Pancreatic Cancer) | 4.2 | Not Specified |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data sourced from multiple studies on various nitrogen mustard derivatives.[8][9][10][11][12]
Table 2: General Recommendations for Working Concentrations and Incubation Times
| Assay Type | Concentration Range | Incubation Time | Notes |
| Initial Cytotoxicity Screening | 0.1 µM - 200 µM | 24 - 72 hours | A broad range is recommended to determine the sensitivity of the cell line.[9] |
| Apoptosis Assays | IC50 or 2x IC50 | 24 - 48 hours | Concentration should be sufficient to induce apoptosis without causing widespread necrosis.[13] |
| Cell Cycle Analysis | 0.5x IC50 or IC50 | 18 - 24 hours | Shorter incubation times are often used to capture cells at specific cell cycle checkpoints. |
| Western Blotting | IC50 | 6 - 48 hours | Time course experiments are recommended to observe changes in protein expression. |
Experimental Protocols
The following are generalized protocols that should be optimized for your specific experimental setup.
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of cells. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (or other test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value.[14]
Protocol 2: Analysis of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
6-well plates
-
Test compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of the test compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of Binding Buffer to each sample and analyze immediately by flow cytometry.[15]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Diagrams
Diagram 1: Proposed Signaling Pathway of Nitrogen Mustard-Induced Cell Death
Caption: Proposed signaling pathway for nitrogen mustard-induced cytotoxicity.
Diagram 2: General Experimental Workflow for Evaluating a Cytotoxic Compound
References
- 1. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 2. Acetaldehyde, 2-(bis(2-chloroethyl)amino)- | C6H11Cl2NO | CID 59570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA Damaging Agents in Chemical Biology and Cancer | CHIMIA [chimia.ch]
- 6. DNA damage induced by alkylating agents and repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Phenylboronic Acid Nitrogen Mustards as Potent and Selective Drug Candidates for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of nitrogen mustard-based fluorophores for cell imaging and cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Anticancer activity of a cis -dichloridoplatinum( ii ) complex of a chelating nitrogen mustard: insight into unusual guanine binding mode and low deac ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT04459F [pubs.rsc.org]
- 13. Comparative toxicity of sulfur mustard and nitrogen mustard on tracheal epithelial cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. opentrons.com [opentrons.com]
- 15. miltenyibiotec.com [miltenyibiotec.com]
Application Notes and Protocols for Safe Handling of Nitrogen Mustards
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Nitrogen mustards are highly toxic and carcinogenic compounds. These notes are intended as a guide for trained professionals in a controlled laboratory setting. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets (SDS) before beginning any work.
Introduction
Nitrogen mustards are a class of cytotoxic, alkylating agents.[1] While historically developed as chemical warfare agents, they were among the first compounds used for cancer chemotherapy and continue to be a backbone for various therapeutic agents.[1][2] Their high reactivity, which makes them effective anticancer drugs, also poses significant health risks to laboratory personnel. Exposure can cause severe damage to the skin, eyes, and respiratory tract, as well as suppress the immune system.[3][4] Chronic or repeated exposure may lead to cancer, and reproductive or developmental effects.[3][5] These protocols outline the essential safety precautions required for handling nitrogen mustards in a research and drug development context.
Hazard Identification and Quantitative Data
Nitrogen mustards are potent vesicants (blistering agents) and are classified as probable human carcinogens (IARC Group 2A).[6][5] The onset of symptoms is often delayed for several hours after exposure, although cellular changes occur within minutes.[3][5]
Physical Properties
The table below summarizes the physical properties of the three primary nitrogen mustard compounds.
| Property | HN-1 (Bis(2-chloroethyl)ethylamine) | HN-2 (Mechlorethamine) | HN-3 (Tris(2-chloroethyl)amine) |
| Appearance | Colorless to pale yellow, oily liquid[3] | Colorless to pale yellow, oily liquid[5] | Colorless to pale yellow, oily liquid[5] |
| Odor | Faint fishy or musty[3] | Soapy at low concentrations, fruity at high[3] | Odorless when pure, butter almond reported[3] |
| Solubility in Water | Sparingly soluble[3] | Similar to HN-1[5] | Insoluble[5] |
| Vapor Characteristics | Vapors are heavier than air[5] | Vapors are heavier than air[5] | Vapors are heavier than air[5] |
Toxicity and Exposure Limits
The following table outlines key toxicity values and occupational exposure limits for nitrogen mustards. There is no safe level of exposure to a carcinogen, so all contact should be minimized.[7]
| Parameter | HN-1 | HN-2 | HN-3 |
| LCt₅₀ (Inhalation) | ~1,500 mg-min/m³[5] | ~3,000 mg-min/m³[5] | ~1,500 mg-min/m³[5] |
| Median Incapacitating Dose (Eyes) | 200 mg-min/m³[5] | 100 mg-min/m³[5] | 200 mg-min/m³[5] |
| Workplace Airborne Exposure Limit (TWA) | 0.003 mg/m³ | No standard exists[3] | No standard exists[3] |
Experimental Protocols
Adherence to strict protocols is mandatory when working with nitrogen mustards.
Engineering Controls and Personal Protective Equipment (PPE)
Engineering Controls:
-
All work involving the handling of pure compounds or concentrated solutions must be conducted in a certified Class I, Type B biological safety hood or a chemical fume hood with sufficient airflow.[7]
-
The work area should be clearly designated as a hazardous agent handling zone with restricted access.
-
An eyewash station and safety shower must be immediately accessible.
Personal Protective Equipment (PPE): A full ensemble of PPE is required at all times.
-
Respiratory Protection: A pressure-demand, self-contained breathing apparatus (SCBA) is recommended for any situation with potential exposure to vapors.[3][5]
-
Hand Protection: Use two pairs of chemical-resistant gloves. Butyl rubber is the recommended material for the outer glove.[3][5] Check the SDS for breakthrough times of the specific nitrogen mustard being used.
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.
-
Body Protection: Wear a disposable, solid-front, back-closing laboratory coat over personal clothing. For handling larger quantities or in case of a spill, a fully encapsulated chemical-protective suit may be required.
-
Foot Protection: Closed-toe shoes made of a non-porous material are required.
Compound Handling and Solution Preparation
-
Preparation: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, glassware) and decontamination solutions are within the fume hood to minimize movement.
-
Weighing: Weigh solid compounds on a tared weigh boat inside the fume hood. Do not remove the compound from the hood.
-
Solubilization: Add solvent to the solid compound directly in the reaction or storage vessel within the fume hood. Cap the vessel securely before removing it from the hood for vortexing or sonication.
-
Storage: Store nitrogen mustards in clearly labeled, tightly sealed containers. Store in a cool, dry, and dark place, away from incompatible materials such as reducing agents, strong acids, and oxidizers.[7] Nitrogen mustard is corrosive to some iron alloys.[7]
Decontamination and Waste Disposal
Decontamination:
-
Surfaces: Decontaminate all surfaces and equipment within the fume hood after each use. A solution of sodium hypochlorite (bleach) followed by sodium hydroxide can be used, but their effectiveness and reaction products should be considered.[8] A thorough rinse with 70% ethanol or another appropriate solvent should follow.
-
Spills: In case of a spill, evacuate the area and secure access. Trained personnel wearing appropriate PPE should absorb the liquid with vermiculite, dry sand, or a similar inert material.[7] Place the absorbed material into a sealed, labeled hazardous waste container. Ventilate and wash the area thoroughly after cleanup is complete. DO NOT wash spills into the sewer system.[7]
Waste Disposal:
-
All materials that come into contact with nitrogen mustards (gloves, lab coats, weigh boats, pipette tips, etc.) are considered hazardous waste.
-
Collect all solid and liquid waste in separate, clearly labeled, leak-proof containers.
-
Dispose of all waste in accordance with institutional guidelines and local/federal regulations for hazardous waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.[7]
Emergency Procedures
Immediate action is critical in the event of an exposure. Decontamination within one to two minutes is the most effective way to reduce tissue damage.[5]
Personnel Exposure Protocol
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
Note: There is no antidote for nitrogen mustard toxicity; medical treatment is supportive.[3][4] Exposed individuals should be observed for at least 6-8 hours as symptoms can be delayed.[5]
Visualized Workflows and Mechanisms
Mechanism of Action: DNA Alkylation
Nitrogen mustards exert their cytotoxic effects by alkylating DNA, which ultimately leads to apoptosis. The process involves the formation of a highly reactive aziridinium ion that cross-links DNA strands.[1][2]
Caption: Mechanism of DNA alkylation by nitrogen mustards leading to cell death.
Safe Handling Experimental Workflow
This workflow outlines the critical steps for safely conducting an experiment with nitrogen mustards in a laboratory setting.
Caption: Standard workflow for safe laboratory handling of nitrogen mustards.
Emergency Decontamination Workflow (Personnel Exposure)
This flowchart details the immediate actions required following accidental personnel exposure to a nitrogen mustard compound.
Caption: Emergency response workflow for personnel exposure to nitrogen mustards.
References
- 1. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 2. Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blister Agents HN-1HN-2HN-3 Nitrogen Mustards | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 4. Nitrogen Mustard | Chemical Emergencies | CDC [cdc.gov]
- 5. dhd2.org [dhd2.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. nj.gov [nj.gov]
- 8. Safe decontamination of cytostatics from the nitrogen mustards family. Part one: cyclophosphamide and ifosfamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mahoninghealth.org [mahoninghealth.org]
Application Notes and Protocols for the Disposal of 2-[Bis(2-chloroethyl)amino]acetaldehyde Waste
Scope: These guidelines provide detailed procedures for the safe handling, collection, and disposal of waste containing 2-[Bis(2-chloroethyl)amino]acetaldehyde. This compound, a nitrogen mustard analogue, is a hazardous alkylating agent and requires stringent safety protocols. These notes are intended for use by trained researchers, scientists, and drug development professionals in a laboratory setting. Adherence to institutional and local regulatory requirements for hazardous waste disposal is mandatory.
Hazard and Safety Information
This compound is a reactive and toxic compound. Its primary hazards stem from its ability to act as a potent alkylating agent, causing severe damage to skin, eyes, and the respiratory system. It is also suspected of being a mutagen.[1]
1.1. GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 1 | H314: Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[1][2] |
| Germ Cell Mutagenicity | Category 1B | H341: Suspected of causing genetic defects.[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |
| Hazardous to the Aquatic Environment | - | Harmful to aquatic life.[4] |
| Physical Hazards | Combustible Liquid | H227: Combustible liquid. |
1.2. Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₁Cl₂NO | [5][6] |
| Molecular Weight | 184.06 g/mol | [5][7] |
| CAS Number | 102585-22-8 | [5] |
| Appearance | Colorless liquid (typical) | [8] (related compound) |
| Boiling Point | 168.4°C at 760 mmHg | [9] |
| Flash Point | 55.7°C | [9] |
| Storage Temperature | 2 - 8 °C | [4] |
Personal Protective Equipment (PPE)
Due to the severe hazards, robust personal protective equipment is mandatory when handling the compound or its waste.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Dispose of contaminated gloves immediately after use in accordance with applicable laws.[4]
-
Eye/Face Protection: Use chemical safety goggles and a face shield as described in OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin and Body Protection: Wear a lab coat, and consider additional protective clothing like an apron or sleeves to prevent any possibility of skin exposure.[1][3]
-
Respiratory Protection: All handling of the compound and its waste should be performed in a certified chemical fume hood to avoid inhalation. If there is a risk of exposure to vapors or aerosols outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[1]
Protocol for Waste Collection and Storage
In-lab neutralization of nitrogen mustard waste is not recommended due to the high reactivity and the potential for generating equally hazardous byproducts. The standard and required protocol is to collect, segregate, and store the waste for pickup by a licensed professional waste disposal service.[4]
3.1. Materials Required
-
Designated, compatible hazardous waste containers (e.g., glass or polyethylene-lined) with screw caps.
-
Secondary containment bins.
-
EHS-approved hazardous waste labels.
3.2. Procedure for Liquid Waste
-
Designate a specific, labeled waste container for all liquid waste containing this compound.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
-
Carefully transfer liquid waste into the container inside a chemical fume hood.
-
Keep the waste container securely capped at all times, except when adding waste.
-
Store the container in a designated, well-ventilated, and secured satellite accumulation area within a secondary containment bin.
3.3. Procedure for Contaminated Solid Waste
-
Collect all contaminated solid waste (e.g., pipette tips, gloves, absorbent paper) in a designated, leak-proof container or a heavy-duty, sealable plastic bag.
-
Label the container clearly as "Hazardous Waste" with the chemical name.
-
Store the solid waste container with the liquid waste pending disposal.
3.4. Protocol for Rinsing Empty Containers
-
The initial container of this compound is considered hazardous waste even when empty.
-
For highly toxic chemicals such as this, the first three rinses of the empty container must be collected and disposed of as hazardous waste.[10]
-
Perform the rinsing in a chemical fume hood. Add a small amount of a suitable solvent (e.g., methanol or ethanol), cap and swirl, and decant the rinsate into the designated liquid hazardous waste container. Repeat two more times.
-
After rinsing, the container may still require special disposal. Consult your EHS office for guidance on disposing of the rinsed container.
Protocol for Spill Management
4.1. Immediate Actions
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: If the spill is large or you are not trained to handle it, contact your institution's emergency response team immediately.
-
Ventilation: Ensure the chemical fume hood is operating.
4.2. Spill Cleanup Procedure (for trained personnel with minor spills)
-
Don PPE: Wear the full PPE as described in Section 2.
-
Containment: Prevent the spill from spreading by surrounding it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).[11]
-
Absorption: Gently cover and absorb the spill with the inert material. Avoid creating dust or aerosols.
-
Collection: Carefully scoop the absorbed material and place it into a designated, sealable hazardous waste container.
-
Decontamination: Wipe the spill area with a cloth soaked in a suitable solvent. Collect the cloth and any contaminated cleaning materials as hazardous waste.
-
Disposal: Label the container with all contents and manage it as hazardous waste for professional disposal.[11]
Visual Protocols and Pathways
The following diagrams illustrate the required workflows for waste management and emergency response.
Caption: Workflow for the safe collection and disposal of hazardous chemical waste.
Caption: Decision workflow for responding to a chemical spill in the laboratory.
Caption: Conceptual chemical degradation pathways for nitrogen mustards.
References
- 1. fishersci.com [fishersci.com]
- 2. sdfine.com [sdfine.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. Acetaldehyde, 2-(bis(2-chloroethyl)amino)- | C6H11Cl2NO | CID 59570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C6H11Cl2NO) [pubchemlite.lcsb.uni.lu]
- 7. This compound | 102585-22-8 | Benchchem [benchchem.com]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Chloroacetaldehyde [cdc.gov]
- 9. This compound | CAS#:102585-22-8 | Chemsrc [chemsrc.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[Bis(2-chloroethyl)amino]acetaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-[Bis(2-chloroethyl)amino]acetaldehyde synthesis.
Introduction
This compound is a reactive bifunctional alkylating agent of interest in pharmaceutical research. Its synthesis can be challenging, with yields often impacted by side reactions and purification difficulties. The two primary synthetic routes to this compound are the direct alkylation of bis(2-chloroethyl)amine and the oxidation of 2-[bis(2-chloroethyl)amino]ethanol. This guide provides detailed protocols, troubleshooting advice, and a comparative analysis of these methods to help researchers optimize their synthetic outcomes.
Comparative Data of Synthetic Methods
| Method | Key Reagents | Typical Solvents | General Conditions | Reported Yield | Key Advantages | Key Disadvantages |
| Direct Alkylation | Bis(2-chloroethyl)amine HCl, Chloroacetaldehyde, Triethylamine | Dichloromethane (DCM), Tetrahydrofuran (THF) | Low temperature (0–5 °C), Inert atmosphere | Variable, moderate to good | Fewer synthetic steps | Chloroacetaldehyde is highly reactive and can lead to side products; Formation of bis-quaternary salts.[1] |
| Oxidation of Alcohol (PCC) | 2-[Bis(2-chloroethyl)amino]ethanol, Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room temperature, Anhydrous conditions | Good | Milder than other strong oxidants; selective for aldehydes.[2][3] | PCC is a toxic chromium-based reagent; reaction workup can be tedious due to tar-like byproducts.[4] |
| Oxidation of Alcohol (Swern) | 2-[Bis(2-chloroethyl)amino]ethanol, Oxalyl chloride, DMSO, Triethylamine | Dichloromethane (DCM) | Low temperature (-78 °C to RT) | Good to excellent | Mild reaction conditions; high yields; avoids toxic heavy metals.[5][6] | Generates malodorous dimethyl sulfide byproduct; requires strict temperature control to avoid side reactions.[5][7][8][9] |
Experimental Protocols
Method 1: Direct Alkylation of Bis(2-chloroethyl)amine
This method involves the direct reaction of bis(2-chloroethyl)amine with chloroacetaldehyde. As bis(2-chloroethyl)amine is commonly available as its hydrochloride salt, a base is required to liberate the free amine for the reaction to proceed.
Materials:
-
Bis(2-chloroethyl)amine hydrochloride
-
Chloroacetaldehyde
-
Triethylamine (or another non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Suspend bis(2-chloroethyl)amine hydrochloride in anhydrous DCM under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (1.1 equivalents) to the suspension with stirring to liberate the free amine.
-
In a separate flask, prepare a solution of chloroacetaldehyde (1.0 equivalent) in anhydrous DCM.
-
Add the chloroacetaldehyde solution dropwise to the reaction mixture at 0 °C over a period of 1-2 hours.
-
Maintain the reaction temperature at 0-5 °C and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Wash the filtrate with cold brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 2: Oxidation of 2-[Bis(2-chloroethyl)amino]ethanol with Pyridinium Chlorochromate (PCC)
This route involves the synthesis of the precursor alcohol, 2-[bis(2-chloroethyl)amino]ethanol, followed by its oxidation to the desired aldehyde using PCC.
Materials:
-
2-[Bis(2-chloroethyl)amino]ethanol
-
Pyridinium Chlorochromate (PCC)
-
Celite or molecular sieves
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of 2-[bis(2-chloroethyl)amino]ethanol (1 equivalent) in anhydrous DCM, add Celite or powdered molecular sieves.
-
Add PCC (1.5 equivalents) to the mixture in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC. A black, tarry precipitate will form as the reaction proceeds.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude aldehyde by column chromatography.
Method 3: Swern Oxidation of 2-[Bis(2-chloroethyl)amino]ethanol
This method provides a mild and efficient alternative to PCC oxidation, avoiding the use of heavy metals.
Materials:
-
2-[Bis(2-chloroethyl)amino]ethanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Prepare a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM in a flask equipped with a dropping funnel and a nitrogen inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -60 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Slowly add a solution of 2-[bis(2-chloroethyl)amino]ethanol (1 equivalent) in anhydrous DCM, keeping the temperature below -60 °C.
-
Stir the reaction mixture for 30-60 minutes at -78 °C.
-
Add triethylamine (5 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below -60 °C.
-
After the addition is complete, allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Troubleshooting Guides and FAQs
Low Yield
Q1: My yield from the direct alkylation method is consistently low. What are the potential causes and solutions?
-
Incomplete liberation of the free amine: Ensure that a sufficient excess (at least 1.1 equivalents) of a dry, non-nucleophilic base like triethylamine is used to neutralize the hydrochloride salt of bis(2-chloroethyl)amine. The base should be added before the chloroacetaldehyde.
-
Side reactions of chloroacetaldehyde: Chloroacetaldehyde is highly reactive and can self-polymerize or undergo other side reactions. Use freshly distilled or high-purity chloroacetaldehyde. Adding it slowly and at a low temperature (0-5 °C) is crucial.
-
Formation of bis-quaternary salts: Over-alkylation can lead to the formation of undesired bis-quaternary ammonium salts.[1] Use a 1:1 stoichiometry of the free amine to chloroacetaldehyde and maintain a low reaction temperature.
-
Moisture in the reaction: The presence of water can lead to the formation of hydrates of the aldehyde and other side products. Ensure all glassware is oven-dried and use anhydrous solvents.
Q2: I am experiencing low yields with the PCC oxidation. How can I improve it?
-
Decomposition of the reactant or product: The nitrogen mustard moiety can be sensitive. Ensure the reaction is not overly prolonged.
-
Incomplete oxidation: Ensure you are using a sufficient excess of PCC (typically 1.5 equivalents). The quality of the PCC can also affect the yield.
-
Difficult workup: The tar-like chromium byproducts can trap the product.[4] Adding an adsorbent like Celite or silica gel to the reaction mixture can help in adsorbing these byproducts, making filtration and product isolation more efficient.
Q3: The yield of my Swern oxidation is lower than expected. What should I check?
-
Temperature control: The formation of the active oxidant and the subsequent reaction with the alcohol are highly temperature-sensitive. The temperature must be maintained at or below -60 °C during the addition of DMSO and the alcohol to prevent the decomposition of the active species and the formation of side products like methylthiomethyl (MTM) ethers.[8]
-
Moisture: The reaction is sensitive to moisture. Use anhydrous solvents and reagents.
-
Order of addition: The correct order of addition (oxalyl chloride, then DMSO, then the alcohol, and finally the base) is critical for the success of the reaction.
-
Purity of reagents: The purity of oxalyl chloride and DMSO is important. Use freshly opened or distilled reagents.
Impurity Issues
Q4: I observe an additional spot on my TLC after the direct alkylation reaction. What could it be?
This is likely a bis-quaternary ammonium salt, which is a common byproduct of over-alkylation.[1] It is more polar than the desired product and will have a lower Rf value on the TLC plate. To minimize its formation, ensure accurate stoichiometry and slow, controlled addition of chloroacetaldehyde at low temperatures.
Q5: How can I remove the chromium byproducts effectively after PCC oxidation?
Filter the reaction mixture through a short plug of silica gel or Celite. Washing the plug thoroughly with a solvent in which your product is soluble (like diethyl ether or more DCM) will help in recovering the product while retaining the chromium salts.
Q6: The smell from my Swern oxidation is a major issue in the lab. How can I manage it?
The unpleasant odor is due to the dimethyl sulfide byproduct.[5] All manipulations should be performed in a well-ventilated fume hood. To neutralize the odor in the glassware and waste, rinse them with a solution of sodium hypochlorite (bleach) or potassium permanganate.
Visualizations
Experimental Workflow: Direct Alkylation
Caption: Workflow for the direct alkylation synthesis.
Troubleshooting Logic: Low Yield in Swern Oxidation
Caption: Troubleshooting guide for low yield in Swinerton oxidation.
References
- 1. This compound | 102585-22-8 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. PCC Review on Cr(VI) oxidation – Corey’s Reagent - Wordpress [reagents.acsgcipr.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. byjus.com [byjus.com]
- 8. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. adichemistry.com [adichemistry.com]
stability issues of 2-[Bis(2-chloroethyl)amino]acetaldehyde in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-[Bis(2-chloroethyl)amino]acetaldehyde in solution. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue: Rapid Degradation of this compound in Aqueous Solution
Symptoms:
-
Loss of active compound concentration over a short period.
-
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS).
-
Changes in the physical appearance of the solution (e.g., color change, precipitation).
-
Inconsistent experimental results.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Hydrolysis: The bis(2-chloroethyl)amino moiety is susceptible to hydrolysis, especially in aqueous or protic solvents. This occurs via intramolecular cyclization to form a highly reactive aziridinium ion, which is then attacked by water.[1][2] | - Prepare solutions fresh and use them immediately. - If storage is necessary, use anhydrous aprotic solvents (e.g., acetonitrile, dichloromethane) and store at low temperatures (-20°C to -80°C) under an inert atmosphere (e.g., argon, nitrogen). - For aqueous buffers, work at acidic pH (pH 3-5) to minimize the rate of hydrolysis, as the reaction can be pH-dependent.[3] |
| Oxidation: The aldehyde group is prone to oxidation, especially in the presence of air, to form the corresponding carboxylic acid. | - Use degassed solvents to prepare solutions. - Handle the compound and its solutions under an inert atmosphere. - Store solutions protected from light, as photo-oxidation can occur. |
| Polymerization: Aldehydes can undergo self-condensation or polymerization, particularly under basic conditions or in the presence of certain impurities. | - Avoid basic pH. - Ensure the purity of the starting material and solvents. |
Frequently Asked Questions (FAQs)
What are the expected degradation pathways for this compound in solution?
The primary degradation pathways for this compound involve two main reactive centers: the bis(2-chloroethyl)amino group and the acetaldehyde moiety.
-
Hydrolysis of the Nitrogen Mustard Moiety: The bis(2-chloroethyl)amino group is characteristic of nitrogen mustards. In the presence of nucleophiles, such as water in aqueous solutions, it undergoes intramolecular cyclization to form a highly reactive aziridinium ion. This intermediate is then readily attacked by water to yield the corresponding hydroxyethyl derivative. This process can occur sequentially for both chloroethyl arms, leading to mono- and di-hydroxyethylated impurities.[1][2][4]
-
Reactions of the Aldehyde Group: The acetaldehyde moiety is susceptible to:
-
Oxidation: In the presence of oxygen, the aldehyde can be oxidized to the corresponding carboxylic acid, 2-[Bis(2-chloroethyl)amino]acetic acid.
-
Polymerization/Condensation: Aldehydes can undergo aldol condensation or polymerization, especially under basic conditions.
-
A probable degradation pathway is illustrated below:
What is the expected stability of this compound in different solvents?
| Solvent Type | Expected Stability | Rationale |
| Protic Solvents (e.g., water, ethanol, methanol) | Low | These solvents contain nucleophilic hydroxyl groups that can readily react with the aziridinium ion intermediate formed from the nitrogen mustard moiety, leading to rapid degradation.[2] The rate of degradation is expected to be significant, with half-lives potentially in the range of hours at room temperature.[5] |
| Aprotic Polar Solvents (e.g., acetonitrile, DMSO, DMF) | Moderate | While more stable than in protic solvents, degradation can still occur, especially if water is present as an impurity. These solvents can support the formation of the aziridinium ion. |
| Aprotic Nonpolar Solvents (e.g., dichloromethane, chloroform, hexane) | High | In the absence of nucleophiles, the primary degradation pathways are significantly slowed. These are the recommended solvents for storage and handling. |
How does pH affect the stability of this compound in aqueous solutions?
The stability of nitrogen mustards in aqueous solutions is pH-dependent.
-
Acidic Conditions (pH 3-5): The rate of intramolecular cyclization is generally slower at acidic pH, thus increasing the stability of the compound.[3]
-
Neutral to Alkaline Conditions (pH > 6): The rate of cyclization and subsequent hydrolysis increases, leading to faster degradation. The aldehyde group is also more prone to condensation reactions at higher pH.
For experiments requiring aqueous buffers, it is recommended to use a buffer system in the acidic range (e.g., acetate buffer) and to prepare the solution immediately before use.
Are there any stable derivatives of this compound available?
Yes, the dimethyl acetal hydrochloride salt of this compound is commercially available. In this form, the reactive aldehyde group is protected as an acetal, which is more stable to oxidation and polymerization. The acetal can be hydrolyzed back to the aldehyde under acidic conditions when the active compound is needed.
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
This protocol outlines the general steps for preparing a stock solution of this compound with a focus on minimizing degradation.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Inert gas (argon or nitrogen)
-
Glass vial with a PTFE-lined cap
Procedure:
-
Handle the solid compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture.
-
Weigh the desired amount of this compound directly into a pre-dried glass vial.
-
Add the appropriate volume of anhydrous aprotic solvent to the vial.
-
Seal the vial tightly with a PTFE-lined cap.
-
Vortex briefly until the compound is fully dissolved.
-
If not for immediate use, store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general framework for a stability-indicating HPLC method to monitor the purity of this compound and detect its degradation products. Method optimization will be required for specific applications.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with a DAD or UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 5% to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Dilute the stock solution of this compound in the initial mobile phase composition to a suitable concentration (e.g., 1 mg/mL).
-
For forced degradation studies, the compound can be subjected to acidic, basic, oxidative, and photolytic stress conditions before analysis to generate degradation products and validate the method's stability-indicating capabilities.
References
- 1. Kinetics of the intramolecular cyclization of bis(2-chlorethyl)aminoethyl esters of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of Chemical Warfare Agent Nitrogen Mustard Using Ferrate (VI) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of degradation products of nitrogen mustards via hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
preventing degradation of 2-[Bis(2-chloroethyl)amino]acetaldehyde during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-[Bis(2-chloroethyl)amino]acetaldehyde during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in experimental settings?
A1: The primary cause of degradation is hydrolysis of the bis(2-chloroethyl)amine moiety, a characteristic of nitrogen mustards. In aqueous solutions, the compound can undergo intramolecular cyclization to form a highly reactive aziridinium ion, which is then susceptible to nucleophilic attack by water. This process leads to the replacement of one or both chlorine atoms with hydroxyl groups, rendering the compound inactive for its intended purpose. Additionally, the aldehyde group is susceptible to oxidation and polymerization.
Q2: How does pH affect the stability of this compound?
A2: Based on data from related nitrogen mustard compounds like ifosfamide, the stability of this compound is expected to be significantly influenced by pH.[1] It is anticipated to have maximum stability in a slightly acidic to neutral pH range (approximately pH 4-7). Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the chloroethyl groups, leading to accelerated degradation.
Q3: What is the impact of temperature on the stability of this compound?
A3: Temperature is a critical factor in the stability of this compound. Elevated temperatures will increase the rate of degradation. For instance, the related compound ifosfamide shows minimal decay at ambient temperatures but experiences significant degradation at 37°C and above.[2] Therefore, it is crucial to maintain low temperatures during storage and experiments whenever possible.
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation, this compound should be stored in a cool, dark, and dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended. The compound should be stored in a tightly sealed container to protect it from moisture and light.[3]
Q5: Which solvents are recommended for dissolving and using this compound?
A5: For short-term experimental use, aprotic organic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferable to aqueous solutions to minimize hydrolysis. If an aqueous buffer is required, it is crucial to use a buffer system that maintains a pH between 4 and 7 and to prepare the solution fresh before use.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature in a tightly sealed container, protected from light and moisture. 2. Prepare Fresh Solutions: Prepare aqueous solutions immediately before use. Avoid storing the compound in aqueous buffers for extended periods. 3. Control pH: If using aqueous solutions, ensure the pH is maintained between 4 and 7 using an appropriate buffer system (e.g., acetate or phosphate buffer). 4. Maintain Low Temperature: Perform experimental steps involving the compound at low temperatures (e.g., on ice) whenever feasible. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, GC-MS). | Formation of degradation products. | 1. Identify Degradation Products: The primary degradation products are likely the mono- and di-hydroxylated forms resulting from hydrolysis. Other possibilities include products of aldehyde oxidation (carboxylic acid) or polymerization. 2. Optimize Experimental Conditions: Refer to the solutions for "Loss of compound activity" to minimize further degradation. 3. Purification: If necessary, purify the stock material before use to remove existing degradation products. |
| Precipitate formation in aqueous solution. | Polymerization of the aldehyde or low solubility of the compound or its degradation products. | 1. Use Fresh Solutions: The likelihood of polymerization increases over time. 2. Consider a Co-solvent: If solubility is an issue, consider dissolving the compound in a small amount of a water-miscible organic solvent (e.g., DMSO, DMF) before diluting with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Quantitative Data on Stability
| Condition | Ifosfamide Stability | Reference |
| pH | Maximum stability in the pH region 4-9. | [1] |
| Temperature | Stable for 9 days at temperatures up to 27°C. At 37°C, a 7% loss was observed over 9 days. | [2] |
| Aqueous Solution | Reconstituted solutions are stable for up to 7 days at room temperature and for 6 weeks under refrigeration. | [4] |
Experimental Protocols
Protocol for Preparation of a Stabilized Aqueous Solution of this compound
-
Buffer Preparation: Prepare a 0.1 M sodium acetate buffer and adjust the pH to 5.5. Degas the buffer by sonicating for 15 minutes to remove dissolved oxygen.
-
Stock Solution Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolution: Weigh the required amount of the compound and dissolve it in a minimal amount of a compatible organic solvent, such as DMSO.
-
Dilution: Immediately before use, dilute the stock solution to the final desired concentration with the pre-chilled (4°C) pH 5.5 sodium acetate buffer.
-
Handling: Keep the prepared solution on ice and protected from light throughout the experiment.
-
Use: Use the prepared solution as quickly as possible, ideally within a few hours.
Protocol for Monitoring Degradation by HPLC
-
Sample Preparation: Prepare a solution of this compound in the desired experimental buffer.
-
Time Points: Aliquot the solution into several vials and store them under the desired experimental conditions (e.g., different temperatures). At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), quench the degradation by freezing the sample at -80°C.
-
Derivatization (Optional but Recommended for Aldehyde Analysis): To enhance the detection of the aldehyde and its potential degradation products, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be performed.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid for better peak shape).
-
Detection: UV detection at an appropriate wavelength (to be determined based on the compound's UV spectrum).
-
Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for experiments with this compound.
References
- 1. A systematic study on the chemical stability of ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The stability of ifosfamide in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclophosphamide | C7H15Cl2N2O2P | CID 2907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. globalrph.com [globalrph.com]
Technical Support Center: Quantification of 2-[Bis(2-chloroethyl)amino]acetaldehyde
Welcome to the technical support center for the quantification of 2-[Bis(2-chloroethyl)amino]acetaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound?
A1: The primary challenges in quantifying this compound stem from its chemical structure and reactivity. As a nitrogen mustard, it can be unstable, particularly in aqueous solutions or at non-neutral pH. Its aldehyde group is reactive and may not provide a strong chromophore for UV-Vis detection, often necessitating derivatization for sensitive quantification.
Q2: Which analytical techniques are most suitable for the quantification of this compound?
A2: High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS) detection is a common and reliable method. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though derivatization is typically required to improve volatility and thermal stability. For high sensitivity and selectivity, UHPLC-MS/MS is recommended.
Q3: Why is derivatization often necessary for the analysis of this compound?
A3: Derivatization serves two main purposes. Firstly, it can improve the stability of the analyte. Secondly, it can introduce a chemical moiety that enhances detection, for example, by adding a strong chromophore for UV-Vis detection or a readily ionizable group for mass spectrometry.[1][2][3] This is particularly useful for aldehydes, which often have low ionization efficiencies.[2]
Q4: What are some common derivatizing agents for aldehydes?
A4: Common derivatizing agents for aldehydes include 2,4-dinitrophenylhydrazine (DNPH), Girard's reagents (Girard-T and Girard-P), and dansyl hydrazine.[2][4][5] DNPH reacts with the aldehyde to form a stable hydrazone that can be readily detected by UV-Vis spectrophotometry.[5][6]
Q5: How should I handle and store samples containing this compound?
A5: Due to the potential instability of nitrogen mustards and halogenated acetaldehydes, samples should be handled with care.[7][8] It is recommended to keep samples at low temperatures (e.g., 4°C for short-term storage, -80°C for long-term storage) and in tightly sealed containers to prevent degradation and volatilization. The stability of similar compounds has been shown to be dependent on the solvent and pH.[8] For aqueous samples, adjusting the pH to around 4.5 may improve stability.[8]
Troubleshooting Guides
HPLC-UV/MS Analysis
Issue 1: Poor peak shape or tailing
-
Possible Cause: Secondary interactions between the amine group of the analyte and the stationary phase.
-
Solution:
-
Add a competing amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).
-
Use a column specifically designed for the analysis of basic compounds.
-
Adjust the pH of the mobile phase to suppress the ionization of the amine group.
-
Issue 2: Low or no signal
-
Possible Cause: Analyte degradation, poor ionization in MS, or low UV absorbance.
-
Solution:
-
Analyte Degradation: Ensure proper sample handling and storage. Prepare fresh standards and samples.
-
Poor Ionization (MS): Optimize the MS source parameters. Consider derivatization to introduce a more readily ionizable group. A UHPLC-MS/MS method for the related compound bis(2-chloroethyl)amine utilized a positive-ion electrospray ionization (ESI) source.[9]
-
Low UV Absorbance: Derivatize the aldehyde group with a chromophoric reagent like DNPH.
-
Issue 3: Inconsistent retention times
-
Possible Cause: Fluctuations in mobile phase composition, temperature, or column equilibration.
-
Solution:
-
Ensure the mobile phase is well-mixed and degassed.
-
Use a column oven to maintain a stable temperature.
-
Allow sufficient time for column equilibration between injections.
-
Issue 4: Presence of interfering peaks
-
Possible Cause: Contaminants in the sample matrix or degradation products.
-
Solution:
-
Improve sample preparation with a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step.
-
Use a more selective detector, such as a mass spectrometer, and employ Multiple Reaction Monitoring (MRM) for quantification.[9]
-
Investigate the stability of the compound under your analytical conditions to identify potential degradation products.
-
GC-MS Analysis
Issue 1: No peak or very small peak for the analyte
-
Possible Cause: The compound may not be volatile enough or may be thermally unstable, leading to degradation in the injector or column.
-
Solution:
-
Derivatize the analyte to increase its volatility and thermal stability. Derivatization with reagents like N-methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (HFBA) can be effective for amino compounds.
-
Use a lower injector temperature.
-
Employ a more inert GC column.
-
Issue 2: Broad or tailing peaks
-
Possible Cause: Active sites in the GC inlet liner or column.
-
Solution:
-
Use a deactivated inlet liner.
-
Derivatize the analyte to block active functional groups.
-
Use a column with a more inert stationary phase.
-
Experimental Protocols
HPLC-UV Method with DNPH Derivatization (Adapted from Aldehyde Analysis)
This protocol is based on the well-established method of derivatizing aldehydes with 2,4-dinitrophenylhydrazine (DNPH).[5][6]
-
Derivatization Solution Preparation: Prepare a saturated solution of DNPH in a suitable solvent like acetonitrile or acidic solution (e.g., 2 M HCl).
-
Sample Derivatization:
-
To your sample (in a suitable solvent), add an excess of the DNPH derivatization solution.
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40°C) for a specified time (e.g., 40 minutes).[6]
-
The resulting 2,4-dinitrophenylhydrazone derivative is stable and can be analyzed by HPLC.[6]
-
-
HPLC Conditions (Starting Point):
UHPLC-MS/MS Method (Adapted from Bis(2-chloroethyl)amine Analysis)
This protocol is adapted from a validated method for the quantification of the structurally similar genotoxic impurity, bis(2-chloroethyl)amine.[9]
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of water and methanol.
-
UHPLC Conditions (Starting Point):
-
Column: C18 column (e.g., ACE 3 C18, 100 mm × 4.6 mm, 3.0 µm).[9]
-
Mobile Phase: An isocratic or gradient elution using a mixture of 0.2% formic acid in water (Mobile Phase A) and methanol (Mobile Phase B). A starting point could be a 45:55 (v/v) ratio of A:B.[9]
-
Flow Rate: 0.5 mL/min.[9]
-
Injection Volume: 2 µL.[9]
-
Column Temperature: 40°C.[9]
-
Autosampler Temperature: 15°C.[9]
-
-
MS/MS Conditions (Starting Point):
Quantitative Data Summary
The following tables provide a summary of quantitative data for the analysis of related compounds, which can serve as a benchmark when developing a method for this compound.
Table 1: Quantitative Data for Acetaldehyde Analysis using HPLC with DNPH Derivatization
| Parameter | Value | Reference |
| Limit of Detection (LOD) | ~3 µM | [6] |
| Limit of Quantification (LOQ) | 60 ppm (for a 10 mg/mL sample) | [5] |
| Linearity Range | Up to 80 µM | [6] |
| Recovery | >88% in culture media, >78% in plasma | [6] |
| Intraday Accuracy | <9% | [6] |
| Interday Accuracy | <15% | [6] |
Table 2: Quantitative Data for Bis(2-chloroethyl)amine Analysis using UHPLC-MS/MS
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.070 ppm | [9] |
| Limit of Quantification (LOQ) | 0.206 ppm | [9] |
| Correlation Coefficient (R²) | 0.9892 | [9] |
| Recovery | 92.0% – 111.0% | [9] |
Visualizations
Caption: A generalized experimental workflow for the quantification of this compound.
Caption: A troubleshooting guide for addressing low or no signal in the quantification assay.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ddtjournal.com [ddtjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. cdc.gov [cdc.gov]
- 5. ijcpa.in [ijcpa.in]
- 6. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrogen Mustard HN-1: Blister Agent | NIOSH | CDC [cdc.gov]
- 8. Halogenated acetaldehydes: analysis, stability and fate in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Nitrogen Mustard Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitrogen mustards. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides practical solutions to common problems encountered in nitrogen mustard experiments.
Q1: My cell viability assay (e.g., MTT, XTT) results are inconsistent or show unexpected increases in viability at high nitrogen mustard concentrations. What could be the cause?
A1: This is a common pitfall. Several factors can contribute to unreliable viability assay results:
-
Chemical Interference: Nitrogen mustards are highly reactive alkylating agents and can directly interact with the tetrazolium salts (MTT, XTT) or the formazan product, leading to false readings.
-
Delayed Cytotoxicity: The cytotoxic effects of nitrogen mustards are often not immediate and can be cell-cycle dependent. The onset of apoptosis or necrosis may be delayed for hours or even days after exposure.[1][2] An assay performed too early may not capture the full extent of cell death.
-
Metabolic Fluctuation: Initial cellular stress responses to nitrogen mustard exposure can sometimes lead to a temporary increase in metabolic activity, which can be misinterpreted as increased viability by assays that measure metabolic function.
Troubleshooting Steps:
-
Run a control experiment: Test the nitrogen mustard compound directly with the assay reagents in a cell-free system to check for chemical interference.
-
Optimize incubation time: Perform a time-course experiment to determine the optimal endpoint for your specific cell line and nitrogen mustard concentration. Assess viability at multiple time points (e.g., 24, 48, 72 hours) post-treatment.
-
Use an orthogonal assay: Confirm your results using a different viability assay that relies on a different principle, such as a membrane integrity assay (e.g., trypan blue exclusion or a commercial live/dead stain) or a caspase activity assay for apoptosis.
Q2: I am observing lower than expected DNA alkylation or cross-linking in my experiments. What are the potential reasons?
A2: Insufficient DNA alkylation can stem from issues with the nitrogen mustard compound itself or the experimental conditions.
-
Compound Instability: Nitrogen mustards are susceptible to hydrolysis, especially in aqueous solutions.[3][4] The reactivity can decrease significantly over time.
-
Improper Storage: Exposure to light, heat, or moisture can degrade the compound.
-
Suboptimal Reaction Conditions: The pH of the buffer and the incubation temperature can influence the rate of alkylation.
Troubleshooting Steps:
-
Prepare fresh solutions: Always prepare nitrogen mustard solutions immediately before use. Do not store stock solutions in aqueous buffers for extended periods.
-
Verify compound integrity: If possible, verify the purity and concentration of your nitrogen mustard stock using an appropriate analytical method.
-
Control reaction conditions: Ensure the pH of your reaction buffer is within the optimal range (typically physiological pH) and maintain a constant temperature during the experiment.
-
Check for cellular resistance: If working with cell lines, consider the possibility of intrinsic or acquired resistance mechanisms that may prevent the drug from reaching its target or enhance DNA repair.[5]
Q3: My in vivo experiments show high toxicity and animal mortality, even at low doses. How can I mitigate this?
A3: Nitrogen mustards are highly toxic systemically.[2] Careful dose formulation and administration are critical.
-
Rapid Systemic Absorption: Upon administration, nitrogen mustards can be rapidly absorbed and distributed, leading to widespread cellular damage, particularly in rapidly dividing tissues like bone marrow and the gastrointestinal tract.[1][6]
-
Solvent Toxicity: The vehicle used to dissolve and administer the nitrogen mustard may have its own toxicity.
Troubleshooting Steps:
-
Dose-response studies: Conduct thorough dose-finding studies to determine the maximum tolerated dose (MTD) in your animal model.
-
Formulation optimization: Use a well-tolerated vehicle for administration. Consider formulations that allow for controlled release or targeted delivery.
-
Monitor animal health closely: Observe animals frequently for signs of toxicity, such as weight loss, lethargy, and changes in behavior. Be prepared to provide supportive care.
Quantitative Data Summary
Understanding the stability of nitrogen mustards is crucial for reproducible experiments. The following table summarizes the half-life of representative nitrogen mustards under different conditions.
| Compound | Solvent/Medium | Temperature (°C) | Half-life | Citation |
| Mechlorethamine (HN2) | Aqueous solution | 37 | 9.1 hours (depurination of major adduct) | [7] |
| Nitrogen Mustard (HN-3) | Sodium Ethoxide Solution | 25 | 30.14 hours | [8] |
| Nitrogen Mustard (HN-3) | Sodium Ethoxide with DETA | 25 | < 1 hour | [8] |
| Benzo-mustard agent | Rat Blood | 37 | 32.5 minutes | [9] |
| Benzo-mustard agent | Human Blood | 37 | 24.2 minutes | [9] |
| Aromatic N-mustard agents | Aqueous (pH 7.4) | 37 | Stable for over 10 weeks at -10°C | [10] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted for use with nitrogen mustards, incorporating necessary precautions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Nitrogen mustard compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[11][12]
-
96-well plates
-
Personal Protective Equipment (PPE): chemical-resistant gloves, lab coat, safety glasses
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Immediately before use, prepare serial dilutions of the nitrogen mustard in complete cell culture medium.
-
Cell Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the various concentrations of nitrogen mustard. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.[13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13] A reference wavelength of >650 nm can be used to subtract background absorbance.[13]
2. DNA Interstrand Cross-linking Assay
This is a generalized protocol to detect DNA interstrand cross-links (ICLs) induced by nitrogen mustards.
Materials:
-
Cells or isolated DNA
-
Nitrogen mustard compound
-
DNA extraction kit
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., Ethidium Bromide or SYBR Gold)
-
Denaturing solution (e.g., formamide-based loading buffer)
-
PPE
Procedure:
-
Treatment: Treat cells with the desired concentration of nitrogen mustard for a specified time. For isolated DNA, perform the reaction in a suitable buffer.
-
DNA Isolation: Isolate genomic DNA from the treated and untreated control cells using a commercial DNA extraction kit.
-
Denaturation: Denature the isolated DNA by heating in the presence of a denaturing agent like formamide. This will separate the two strands of DNA unless they are covalently cross-linked.
-
Agarose Gel Electrophoresis: Run the denatured DNA samples on an agarose gel. Non-cross-linked, single-stranded DNA will migrate faster through the gel than the bulkier, cross-linked DNA.
-
Visualization: Stain the gel with a DNA-intercalating dye and visualize the DNA bands under UV light. An increase in the amount of slower-migrating DNA in the treated samples compared to the control indicates the presence of interstrand cross-links.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Nitrogen Mustard induced DNA damage response pathway.
References
- 1. Nitrogen Mustard | Chemical Emergencies | CDC [cdc.gov]
- 2. Blister Agents HN-1HN-2HN-3 Nitrogen Mustards | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. Sulfur, oxygen, and nitrogen mustards: stability and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitrogen mustard drug resistant B-cell chronic lymphocytic leukemia as an in vivo model for crosslinking agent resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. documentsdelivered.com [documentsdelivered.com]
- 8. Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
purification techniques for 2-[Bis(2-chloroethyl)amino]acetaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions regarding the purification of 2-[Bis(2-chloroethyl)amino]acetaldehyde, a reactive aldehyde and a metabolite of cyclophosphamide. Due to its inherent instability, purification of this compound presents unique challenges.
Troubleshooting Guide
Users may encounter several issues during the purification of this compound. This guide offers potential solutions to common problems.
| Problem | Potential Cause | Suggested Solution |
| Low Yield After Purification | Degradation: The compound is highly unstable and can degrade during purification. | Minimize purification time. Work at low temperatures. Use a non-polar, aprotic solvent system. Consider a rapid purification technique like flash chromatography over traditional column chromatography. |
| Irreversible Adsorption: The aldehyde functionality may irreversibly bind to the stationary phase (e.g., silica gel). | Use a less acidic stationary phase like deactivated silica gel or alumina. Pre-treat the silica gel with a suitable amine to block active sites. | |
| Presence of Impurities in Final Product | Incomplete Reaction: The synthesis reaction may not have gone to completion. | Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, NMR) to ensure completion before starting the workup. |
| Side Reactions: The reactive nature of the compound can lead to the formation of byproducts. | Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize side reactions. | |
| Co-elution of Impurities: Impurities may have similar polarity to the desired compound, leading to co-elution during chromatography. | Optimize the mobile phase for better separation. Consider using a different chromatographic technique (e.g., preparative HPLC) with a different stationary phase. | |
| Product Appears Discolored | Oxidation or Polymerization: Aldehydes are prone to oxidation and polymerization, which can lead to discoloration. | Handle the compound under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, degassed solvents. Add a radical scavenger if polymerization is suspected. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound?
Due to its instability, a rapid purification method is recommended. Flash column chromatography using deactivated silica gel or alumina is a common approach. The choice of eluent should be carefully optimized to achieve good separation while minimizing the time the compound spends on the column.
Q2: How can I monitor the purity of the compound during and after purification?
Thin-layer chromatography (TLC) can be used for rapid, qualitative monitoring during the purification process. For quantitative analysis of the final product's purity, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are more suitable.
Q3: What are the best storage conditions for the purified compound?
To minimize degradation, this compound should be stored at low temperatures (-20°C or -80°C) under an inert atmosphere (argon or nitrogen). It should be dissolved in a dry, aprotic solvent if possible, as this can improve stability compared to storing it as a neat oil.
Q4: Can I use distillation for purification?
Distillation is generally not recommended for this compound. Its high reactivity and potential for decomposition at elevated temperatures make distillation a risky and often low-yielding purification method.
Experimental Workflow & Visualization
The following section provides a general experimental workflow for the purification of this compound and includes a visualization of the process.
General Purification Protocol via Flash Chromatography
-
Preparation of the Crude Material: After the synthesis reaction, the reaction mixture is quenched, and the crude product is extracted into a suitable organic solvent (e.g., dichloromethane, ethyl acetate). The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4) and the solvent is removed under reduced pressure at a low temperature.
-
Column Preparation: A chromatography column is packed with deactivated silica gel or alumina using the chosen eluent system.
-
Loading the Sample: The crude product is dissolved in a minimal amount of the eluent or a compatible solvent and loaded onto the column.
-
Elution: The compound is eluted from the column using an optimized solvent system. Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The solvent is removed from the pure fractions under reduced pressure at a low temperature to yield the purified this compound.
Purification Workflow Diagram
Caption: A generalized workflow for the purification of this compound.
Technical Support Center: Analysis of 2-[Bis(2-chloroethyl)amino]acetaldehyde
Welcome to the technical support center for the analysis of 2-[Bis(2-chloroethyl)amino]acetaldehyde. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the analysis of this reactive aldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound analyte appears to be degrading during sample preparation. How can I minimize this degradation?
A1: Analyte instability is a primary challenge due to the compound's reactive aldehyde and nitrogen mustard moieties. The presence of water and certain pH conditions can promote degradation.
Troubleshooting Steps:
-
Solvent Selection: Use anhydrous aprotic solvents like acetonitrile or toluene for sample extraction and dilution whenever possible.
-
pH Control: If aqueous solutions are necessary, maintain a slightly acidic pH (around 4-5) to minimize hydrolysis. Avoid basic conditions.
-
Temperature: Perform all sample preparation steps at low temperatures (e.g., on ice) to reduce the rate of degradation.
-
Minimize Exposure Time: Process samples as quickly as possible. Avoid leaving samples at room temperature for extended periods.
-
Derivatization: For some analytical methods, immediate derivatization of the aldehyde group can stabilize the molecule.[1][2]
Q2: I am observing poor chromatographic peak shape and low recovery. What could be the cause?
A2: The high reactivity of the aldehyde and the chloroethyl groups can lead to interactions with the sample matrix and analytical column, resulting in poor chromatography.
Troubleshooting Steps:
-
Column Choice: Use a well-deactivated, inert column. For gas chromatography (GC), a column like a 5% phenyl-methylpolysiloxane is a good starting point. For liquid chromatography (LC), a C18 column is often suitable.[3][4]
-
Inert System: Ensure all components of your chromatography system (injector liner, seals, etc.) are inert to prevent analyte adsorption.
-
Sample Matrix Effects: The analyte can react with nucleophiles (e.g., thiols, amines) in biological matrices. Protein precipitation followed by solid-phase extraction (SPE) can help clean up the sample.[5]
-
Derivatization: Derivatizing the aldehyde can improve its chromatographic properties by making it less polar and more stable.[1][6]
Q3: My UV detector response is very low, making quantification difficult. How can I improve detection?
A3: this compound lacks a strong chromophore, leading to poor sensitivity with UV-Vis detection.
Troubleshooting Steps:
-
Derivatization with a UV-Absorbing Tag: React the aldehyde with a derivatizing agent that introduces a strong chromophore. A common reagent for this is 2,4-dinitrophenylhydrazine (DNPH).[2]
-
Alternative Detection Methods:
-
Mass Spectrometry (MS): LC-MS/MS or GC-MS are highly sensitive and selective methods for this analyte.[4][7][8][9]
-
Electrochemical Detection (ECD): If the compound is electrochemically active, ECD can offer high sensitivity.
-
Fluorescence Detection: Derivatization with a fluorescent tag can provide excellent sensitivity.
-
Q4: I am having trouble with the volatility of the analyte, leading to inconsistent results. How can I address this?
A4: While the molecule itself is not extremely volatile, related aldehydes can be.[1] Careful handling is necessary to prevent sample loss.
Troubleshooting Steps:
-
Sample Handling: Keep sample vials tightly capped. Avoid excessive heating during sample preparation.
-
Evaporation Steps: If a solvent evaporation step is necessary, use a gentle stream of nitrogen at a low temperature.
-
Internal Standard: Use a suitable internal standard to correct for any sample loss during preparation. An isotopically labeled version of the analyte is ideal.[3]
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for Aldehyde Analysis
| Analytical Method | Common Derivatizing Agent | Detection Limit | Advantages | Disadvantages |
| GC-MS | PFBHA, 2-HMP[1][10] | Low ng/L to pg/L[1] | High sensitivity and specificity. | Derivatization is often required. |
| LC-MS/MS | DNPH, Semicarbazide[2][3] | Low ng/mL[3][9] | High throughput and specificity.[9] | Matrix effects can be an issue. |
| HPLC-UV | DNPH[2] | Low µM[2] | Widely available instrumentation. | Lower sensitivity, derivatization is necessary. |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Plasma
This protocol is a representative method and may require optimization for your specific application.
1. Sample Preparation (Stabilization and Extraction):
- Immediately after collection, add a stabilizing agent to the plasma sample. For aldehydes, derivatization with semicarbazide can be effective to form a stable semicarbazone.[3]
- To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., an isotopically labeled analog).
- Precipitate proteins by adding 400 µL of cold acetonitrile.
- Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
- Column: C18, 2.1 x 100 mm, 1.8 µm.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Ionization: Electrospray Ionization (ESI), positive mode.
- MS/MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions will need to be optimized for the specific analyte and its derivative.
Visualizations
Diagram 1: Troubleshooting Workflow for Analyte Degradation
Caption: A decision tree for troubleshooting the degradation of this compound.
Diagram 2: General Analytical Workflow
Caption: A generalized workflow for the analysis of this compound.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trace analysis of cyclophosphamide and its metabolites in urine by liquid chromatography-tandem mass spectrometry - UBC Library Open Collections [open.library.ubc.ca]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]
- 10. osha.gov [osha.gov]
minimizing side reactions with 2-[Bis(2-chloroethyl)amino]acetaldehyde
Welcome to the technical support center for 2-[Bis(2-chloroethyl)amino]acetaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side reactions and addressing common challenges encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional molecule containing a reactive nitrogen mustard group and an aldehyde functional group. The nitrogen mustard moiety, characterized by the bis(2-chloroethyl)amine structure, is a potent alkylating agent. This property makes the compound and its derivatives valuable in cancer chemotherapy, as they can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and inhibition of cell replication.[1] The aldehyde group provides a reactive handle for further chemical modifications and conjugation.
Q2: What are the main stability concerns when working with this compound?
The primary stability concern is the high reactivity of the nitrogen mustard group, especially in aqueous solutions.[2] This moiety can undergo intramolecular cyclization to form a highly reactive aziridinium ion, which is susceptible to hydrolysis and reaction with various nucleophiles. The stability of nitrogen mustards is also pH-dependent. Additionally, the aldehyde group can be prone to oxidation and self-condensation reactions. For optimal stability, it is recommended to store the compound in anhydrous solvents and under an inert atmosphere. In solution, buffered formulations at a pH of 6-7 with the addition of antioxidants can help reduce degradation.[3]
Q3: What are the most common side reactions to be aware of?
The most common side reactions involve both the nitrogen mustard and the aldehyde functionalities:
-
Hydrolysis of the chloroethyl groups: In the presence of water, the chloroethyl groups can hydrolyze to hydroxyethyl groups, rendering the compound inactive as an alkylating agent.
-
Reaction with nucleophiles: The reactive aziridinium ion intermediate can react with various nucleophiles present in the reaction mixture, leading to the formation of undesired byproducts.
-
Aldol addition and condensation: As an aldehyde with α-hydrogens, this compound is susceptible to base-catalyzed self-condensation, leading to the formation of β-hydroxy aldehyde adducts and their subsequent dehydration products.[4][5][6]
-
Oxidation: The aldehyde group can be easily oxidized to the corresponding carboxylic acid, especially in the presence of oxidizing agents or air.[1][7]
-
Formation of bis-quaternary salts: During synthesis via direct alkylation, over-alkylation can lead to the formation of bis-quaternary ammonium salts.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and handling of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield during synthesis | - Incomplete reaction. - Side reactions consuming starting materials. - Degradation of the product during workup. | - Ensure strict anhydrous and inert atmosphere conditions. - Maintain low temperatures (below 0°C) during the reaction to minimize exothermic side reactions.[3] - Use a non-nucleophilic base to neutralize HCl generated during direct alkylation. - Perform workup and purification steps as quickly as possible at low temperatures. |
| Presence of multiple spots on TLC/peaks in HPLC | - Formation of side products (e.g., aldol adducts, oxidation product). - Residual starting materials. - Degradation of the product. | - Optimize reaction conditions to minimize side reactions (see above). - Purify the crude product using column chromatography on silica gel with a non-polar eluent system. - Store the purified product under inert gas at low temperatures to prevent degradation. |
| Product is unstable upon storage | - Presence of moisture or oxygen. - Inappropriate storage temperature or pH. | - Store the compound as a solid in a desiccator under argon or nitrogen at -20°C or below. - For solutions, use anhydrous solvents and store under an inert atmosphere. Prepare solutions fresh whenever possible. For aqueous applications, use a buffered solution (pH 6-7).[3] |
| Inconsistent results in biological assays | - Degradation of the compound in the assay medium. - Reaction with components of the assay medium. | - Prepare stock solutions in a suitable anhydrous solvent (e.g., DMSO) and dilute into the aqueous assay medium immediately before use. - Run control experiments to assess the stability of the compound in the assay medium over the time course of the experiment. |
Detailed Experimental Protocols
Synthesis of this compound
Two primary synthetic routes are commonly employed. The choice of method depends on the available starting materials and desired scale.
Method 1: Direct Alkylation of Bis(2-chloroethyl)amine
This method involves the reaction of bis(2-chloroethyl)amine with a protected or unprotected form of chloroacetaldehyde.
-
Materials:
-
Bis(2-chloroethyl)amine hydrochloride
-
Chloroacetaldehyde dimethyl acetal
-
Triethylamine (or another non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Suspend bis(2-chloroethyl)amine hydrochloride in anhydrous DCM in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add triethylamine to the suspension with stirring to liberate the free amine.
-
In the dropping funnel, prepare a solution of chloroacetaldehyde dimethyl acetal in anhydrous DCM.
-
Add the chloroacetaldehyde dimethyl acetal solution dropwise to the reaction mixture at 0°C over a period of 1-2 hours.
-
Allow the reaction to stir at 0°C for an additional 2-3 hours and then let it warm to room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with cold water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude acetal can be hydrolyzed to the aldehyde by treatment with mild aqueous acid (e.g., 1M HCl in THF) at room temperature.
-
Purify the crude aldehyde by column chromatography on silica gel.
-
Method 2: Oxidation of 2-[Bis(2-chloroethyl)amino]ethanol
This method avoids the use of highly reactive chloroacetaldehyde.
-
Materials:
-
2-[Bis(2-chloroethyl)amino]ethanol
-
Oxalyl chloride
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
-
Procedure (Swern Oxidation):
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool to -78°C (dry ice/acetone bath).
-
Slowly add a solution of anhydrous DMSO in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -60°C.
-
After stirring for 15 minutes, add a solution of 2-[Bis(2-chloroethyl)amino]ethanol in anhydrous DCM dropwise, keeping the temperature below -60°C.
-
Stir the mixture for 30 minutes at -78°C.
-
Add triethylamine to the reaction mixture, which will cause it to become thick.
-
Allow the reaction to warm to room temperature.
-
Add water to the reaction mixture and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography on silica gel.
-
Purification Protocol: Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). The optimal gradient should be determined by TLC analysis.
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase and pack the column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with the mobile phase gradient, collecting fractions.
-
Monitor the fractions by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Analytical Methods
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 10% B to 90% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Detection:
-
UV/Vis at a suitable wavelength (e.g., 210 nm).
-
Mass spectrometry in positive electrospray ionization (ESI+) mode, monitoring for the [M+H]⁺ ion of the target compound and potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (in CDCl₃):
-
The aldehyde proton (CHO) is expected to appear as a triplet around δ 9.7 ppm.
-
The methylene protons adjacent to the nitrogen and the chloro groups will appear as multiplets in the δ 2.5-4.0 ppm region.
-
The methylene protons alpha to the aldehyde will also be in this region.
-
-
¹³C NMR (in CDCl₃):
-
The aldehyde carbonyl carbon is expected to appear around δ 200 ppm.
-
The carbons of the chloroethyl groups and the methylene group adjacent to the nitrogen will appear in the δ 40-60 ppm range.
-
Data Presentation
Table 1: Summary of Potential Side Reactions and Byproducts
| Side Reaction | Triggering Conditions | Potential Byproduct(s) | Analytical Signature (MS [M+H]⁺) |
| Hydrolysis | Presence of water | 2-[Bis(2-hydroxyethyl)amino]acetaldehyde | 148.1 |
| Aldol Addition | Basic conditions | 3-hydroxy-2-((bis(2-chloroethyl)amino)methyl)-4-(bis(2-chloroethyl)amino)butanal | 367.1 (dimer) |
| Aldol Condensation | Basic conditions, heat | 2-((bis(2-chloroethyl)amino)methyl)-4-(bis(2-chloroethyl)amino)but-2-enal | 349.1 (dehydrated dimer) |
| Oxidation | Presence of oxidants (e.g., air) | 2-[Bis(2-chloroethyl)amino]acetic acid | 200.0 |
| Quaternization | Excess alkylating agent during synthesis | Bis-quaternary ammonium salts | Varies based on counter-ion |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Major pathways for side reactions of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 102585-22-8 | Benchchem [benchchem.com]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
enhancing the solubility of 2-[Bis(2-chloroethyl)amino]acetaldehyde
Technical Support Center: 2-[Bis(2-chloroethyl)amino]acetaldehyde
Welcome to the technical support center for this compound. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a chemical compound with the molecular formula C6H11Cl2NO.[1][2] It belongs to the class of nitrogen mustards, which are known for their alkylating properties. Key physicochemical properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C6H11Cl2NO | PubChem[1][2] |
| Molecular Weight | 184.06 g/mol | PubChem[1] |
| CAS Number | 102585-22-8 | PubChem[1] |
| SMILES | C(CCl)N(CCCl)CC=O | PubChem[1][2] |
Q2: Why am I having trouble dissolving this compound in aqueous solutions?
A2: Many novel chemical entities are poorly soluble in water, which can pose a significant challenge for formulation and experimental use.[3] Compounds like this compound, which contain nonpolar alkyl chains, often exhibit low aqueous solubility. The presence of the tertiary amine and aldehyde groups offers sites for hydrogen bonding, but the overall hydrophobic character of the molecule can dominate, leading to poor dissolution in aqueous media.
Q3: What are the common strategies to enhance the solubility of poorly water-soluble compounds like this one?
A3: A variety of techniques can be employed to improve the solubility of such compounds. These methods are generally categorized as physical and chemical modifications.[3][4]
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and creating drug dispersions in carriers (solid dispersions).[3][4]
-
Chemical Modifications: These strategies involve changing the pH of the solution, using buffers, forming salts, or utilizing complexation agents like cyclodextrins.[3]
-
Other Methods: The use of co-solvents, surfactants (micellar solubilization), and hydrotropy are also highly effective and commonly used techniques.[4][5]
Troubleshooting Guide: Enhancing Solubility
This section provides solutions to common problems encountered when preparing solutions of this compound for experimental use.
Issue 1: The compound precipitates out of my aqueous buffer after adding it from an organic stock solution.
Cause: This "crashing out" occurs when a drug, highly soluble in a concentrated organic solvent like DMSO, is diluted into an aqueous buffer where its solubility is much lower.
Solution:
-
Optimize Co-solvent Percentage: Minimize the percentage of the organic co-solvent in the final solution. While DMSO is a powerful solvent for many organic molecules, its final concentration in aqueous solutions should typically be kept low (e.g., <1%) to avoid toxicity in cell-based assays and solubility issues.[6]
-
Use a Co-solvency System: Instead of a single organic solvent, a mixture of water-miscible solvents (co-solvents) can be more effective.[4][7] Solvents like ethanol, propylene glycol, and polyethylene glycol (PEG) can be used in combination with water to create a solvent system with a polarity that is more favorable for your compound.[4]
-
pH Adjustment: The tertiary amine group in the compound is basic and can be protonated at acidic pH. This protonation increases polarity and can significantly enhance aqueous solubility. Try adjusting the pH of your aqueous buffer to a more acidic range (e.g., pH 4-6) before adding the compound.
Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: The dissolution rate of the solid compound is extremely slow, even with vigorous mixing.
Cause: A slow dissolution rate can be due to a large particle size, which limits the surface area available for solvent interaction.[3]
Solution:
-
Particle Size Reduction (Micronization): Increasing the surface area of the drug by reducing its particle size is a common method to improve the dissolution rate.[5] This can be achieved through milling techniques. While this may require specialized equipment, it is a fundamental approach for formulation development.
-
Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous media. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological experiments at low, non-toxic concentrations.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water and increasing solubility.[3]
Table 2: Comparison of Selected Solubility Enhancement Techniques
| Technique | Mechanism | Advantages | Disadvantages |
|---|---|---|---|
| Co-solvency | Reduces solvent polarity and interfacial tension between solute and solvent.[7] | Simple to implement, effective for many lipophilic drugs.[4] | Potential for toxicity from co-solvents; may not be suitable for all administration routes. |
| pH Adjustment | Ionizes functional groups (like amines) to increase polarity and water interaction. | Highly effective for ionizable drugs; easy to perform. | Only applicable to drugs with ionizable groups; risk of chemical degradation at pH extremes. |
| Complexation | A host molecule (e.g., cyclodextrin) encapsulates the hydrophobic drug.[3] | Significant solubility increase; can improve stability. | Requires specific host-guest chemistry; can be expensive. |
| Surfactants | Form micelles that solubilize the drug in their hydrophobic core. | Low concentrations needed; can improve membrane permeability. | Potential for cell toxicity; can interfere with some biological assays. |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Prepare an Intermediate Dilution: Dilute the DMSO stock solution in a water-miscible co-solvent such as PEG 400 or propylene glycol. A 1:4 dilution (1 part DMSO stock to 3 parts co-solvent) is a good starting point.
-
Final Aqueous Dilution: Slowly add the intermediate dilution to your final aqueous buffer while vortexing vigorously. Ensure the final concentration of all organic solvents is as low as possible (ideally <1% v/v total).
-
Observation: Visually inspect for any signs of precipitation immediately and after a short incubation period (e.g., 30 minutes) at the experimental temperature.
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).
-
Add the Compound: Add the solid this compound directly to the cyclodextrin solution.
-
Promote Complexation: Stir or sonicate the mixture at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex.
-
Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains the solubilized complex.
-
Quantify: Determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Signaling Pathway and Experimental Workflow
As a nitrogen mustard derivative, this compound is expected to function as a DNA alkylating agent. This class of compounds is cytotoxic and is often studied in the context of cancer research. The diagram below illustrates the general mechanism.
Caption: General mechanism of action for a nitrogen mustard alkylating agent.
References
- 1. Acetaldehyde, 2-(bis(2-chloroethyl)amino)- | C6H11Cl2NO | CID 59570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C6H11Cl2NO) [pubchemlite.lcsb.uni.lu]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjbphs.com [wjbphs.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. quora.com [quora.com]
- 7. pharmatutor.org [pharmatutor.org]
Validation & Comparative
A Comparative Guide to Nitrogen Mustards: Unraveling the Cytotoxic Mechanisms of 2-[Bis(2-chloroethyl)amino]acetaldehyde and its Congeners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2-[Bis(2-chloroethyl)amino]acetaldehyde, a key metabolite of the widely used chemotherapeutic agent cyclophosphamide, with other prominent nitrogen mustards. We delve into their mechanisms of action, comparative cytotoxicity, and the experimental protocols used to evaluate their efficacy, offering valuable insights for researchers in oncology and drug development.
Introduction to Nitrogen Mustards
Nitrogen mustards are a class of bifunctional alkylating agents that have been a cornerstone of cancer chemotherapy for decades. Their cytotoxic effects stem from their ability to form covalent bonds with DNA, leading to the formation of DNA adducts and cross-links. This damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.
This guide focuses on this compound, an active metabolite in the metabolic cascade of cyclophosphamide. While not administered directly, its in vivo formation is crucial to the therapeutic effect of its parent drug. We will compare its characteristics with other clinically significant nitrogen mustards, including Mechlorethamine, Melphalan, and Bendamustine.
Mechanism of Action: A Shared Path of DNA Alkylation
The fundamental mechanism of action for all nitrogen mustards involves the intramolecular cyclization of one of the 2-chloroethyl side chains to form a highly reactive aziridinium ion. This electrophilic intermediate then alkylates a nucleophilic site on a DNA base, most commonly the N7 position of guanine. The second chloroethyl arm can then repeat this process, leading to the formation of interstrand or intrastrand cross-links in the DNA. These cross-links are the primary lesions responsible for the cytotoxic effects of nitrogen mustards, as they physically block the separation of DNA strands required for replication and transcription.
This DNA damage triggers a cellular cascade known as the DNA Damage Response (DDR). The DDR attempts to repair the DNA lesions. However, if the damage is too extensive, the cell is directed towards programmed cell death, or apoptosis, often through the p53 signaling pathway.
Comparative Cytotoxicity
The cytotoxic potency of nitrogen mustards is a critical determinant of their therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Note on this compound Data: Direct in vitro cytotoxicity data for this compound is limited as it is an intermediate metabolite. The data presented below for "Cyclophosphamide (active form)" refers to its primary cytotoxic metabolite, phosphoramide mustard, which is a downstream product of this compound. This serves as a relevant proxy for its cytotoxic potential.
| Nitrogen Mustard | Cancer Cell Line | IC50 (µM) | Exposure Time (h) |
| Cyclophosphamide (active form) | HT1080 (Fibrosarcoma) | ~100 | 48 |
| Melphalan | Multiple Myeloma Cell Lines (TP53 wild-type) | ~2-10 | Not Specified |
| Melphalan | Multiple Myeloma Cell Lines (TP53 abnormal) | >10 | Not Specified |
| Bendamustine | Multiple Myeloma Cell Lines (TP53 wild-type) | ~5-20 | Not Specified |
| Bendamustine | Multiple Myeloma Cell Lines (TP53 abnormal) | >20 | Not Specified |
The IC50 values are approximate and can vary significantly based on the specific cell line, experimental conditions, and assay used.
Experimental Protocols
Accurate and reproducible assessment of the cytotoxic effects of nitrogen mustards relies on standardized experimental protocols. Below are detailed methodologies for key assays used in the evaluation of these compounds.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the nitrogen mustard compounds in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
DNA Cross-linking Assay (Alkaline Comet Assay)
The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage, including interstrand cross-links.
Workflow:
Detailed Protocol:
-
Cell Preparation: Treat cells with the nitrogen mustard for the desired time. Harvest the cells and resuspend them in a low-melting-point agarose.
-
Slide Preparation: Pipette the cell-agarose suspension onto a specially coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet" tail. The extent of cross-linking can be inferred by a reduction in DNA migration compared to a positive control for strand breaks.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using specialized software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Detailed Protocol:
-
Cell Treatment: Treat cells with the nitrogen mustard for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS) and then resuspend them in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound, as a key intermediate in the activation of cyclophosphamide, shares the fundamental DNA alkylating mechanism of other nitrogen mustards. While direct comparative cytotoxicity data is sparse, its downstream metabolite, phosphoramide mustard, demonstrates potent cytotoxic effects. The choice of a particular nitrogen mustard in a clinical or research setting depends on a variety of factors including its pharmacokinetic profile, toxicity, and the specific type of malignancy being targeted. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and comparison of these important anticancer agents.
Comparative Efficacy Analysis: 2-[Bis(2-chloroethyl)amino]acetaldehyde versus Melphalan
A comprehensive guide for researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a comparative overview of the alkylating agent 2-[Bis(2-chloroethyl)amino]acetaldehyde and the well-established chemotherapeutic drug, melphalan. Extensive research reveals a significant disparity in the available scientific literature for these two compounds. Melphalan has been the subject of numerous studies, and a wealth of efficacy data is publicly available. In stark contrast, this compound is a sparsely documented compound with no readily accessible peer-reviewed studies detailing its biological efficacy.
Therefore, this guide will first present a comprehensive analysis of melphalan, including its mechanism of action, quantitative efficacy data from representative studies, and detailed experimental protocols. Subsequently, a proposed experimental framework for the evaluation and comparison of this compound with melphalan will be outlined. This hypothetical framework is based on standard methodologies for assessing the efficacy of alkylating agents and is intended to guide future research.
Melphalan: An Established Alkylating Agent
Melphalan is a nitrogen mustard derivative of the amino acid phenylalanine and has been a cornerstone in the treatment of various cancers, most notably multiple myeloma, for decades.[1][2]
Mechanism of Action
Melphalan is a bifunctional alkylating agent that exerts its cytotoxic effects primarily through the formation of covalent cross-links with DNA.[1][2] The two chloroethyl groups of melphalan can form highly reactive aziridinium ions that subsequently react with nucleophilic sites on DNA, particularly the N7 position of guanine. This leads to the formation of interstrand and intrastrand cross-links, which inhibit DNA replication and transcription, ultimately inducing apoptosis.[1]
Caption: Melphalan's mechanism of action leading to apoptosis.
Quantitative Efficacy Data for Melphalan
The following table summarizes representative data on the in vitro cytotoxicity of melphalan against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| RPMI 8226 | Multiple Myeloma | 5-15 | Fictional Example |
| A2780 | Ovarian Cancer | 1-10 | Fictional Example |
| SK-MEL-28 | Melanoma | 10-50 | Fictional Example |
Note: The IC50 values presented are illustrative and can vary significantly based on the specific experimental conditions.
Experimental Protocols for Assessing Melphalan's Efficacy
-
Cell Culture: Human cancer cell lines (e.g., RPMI 8226, A2780) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Melphalan is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are treated with the serially diluted melphalan for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined.
-
Cell Treatment: Cells are treated with melphalan at various concentrations for a defined period.
-
Cell Embedding: Treated cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Electrophoresis: The slides are placed in an electrophoresis chamber containing an alkaline buffer, and an electric field is applied. Damaged DNA (containing cross-links that impede migration) will migrate slower than undamaged DNA.
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green), and the "comet" tails are visualized using a fluorescence microscope.
-
Data Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tails.
This compound: A Compound with Limited Data
As of the date of this publication, there is a notable absence of peer-reviewed scientific literature detailing the biological efficacy of this compound. Chemical supplier information suggests it is a bifunctional alkylating agent, implying a mechanism of action potentially similar to that of melphalan. However, without experimental data, any comparison of its efficacy to melphalan would be purely speculative.
Proposed Experimental Framework for Comparative Efficacy Analysis
To address the current knowledge gap, the following experimental workflow is proposed to systematically evaluate the efficacy of this compound and directly compare it to melphalan.
Caption: Proposed workflow for comparing the two compounds.
Detailed Methodologies for Proposed Experiments
-
Cytotoxicity Screening: A panel of human cancer cell lines (e.g., multiple myeloma, ovarian, breast, lung) would be treated with a range of concentrations of both this compound and melphalan. Cell viability would be assessed using assays such as MTT or Sulforhodamine B (SRB) to determine the IC50 values for each compound in each cell line.
-
DNA Damage Assessment: The ability of both compounds to induce DNA damage would be quantified.
-
Comet Assay: As described for melphalan, this would assess the extent of DNA strand breaks and cross-links.
-
γH2AX Staining: Immunofluorescence staining for phosphorylated histone H2AX (γH2AX), a marker of DNA double-strand breaks, would be performed. Cells would be treated, fixed, permeabilized, and stained with a fluorescently labeled anti-γH2AX antibody. The number of γH2AX foci per cell would be quantified using fluorescence microscopy.
-
-
Apoptosis Induction: The induction of apoptosis would be measured to confirm the mechanism of cell death.
-
Annexin V/Propidium Iodide (PI) Staining: Treated cells would be stained with FITC-conjugated Annexin V and PI and analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: The activity of key executioner caspases (e.g., caspase-3, caspase-7) would be measured using colorimetric or fluorometric assays.
-
Phase 2: In Vivo Evaluation
-
Tumor Xenograft Models: Promising cancer cell lines identified in the in vitro studies would be used to establish subcutaneous tumor xenografts in immunocompromised mice (e.g., nude or SCID mice). Once tumors reach a palpable size, mice would be randomized into treatment groups (vehicle control, melphalan, and this compound at various doses). Tumor growth would be monitored regularly by caliper measurements.
-
Toxicity Assessment: The systemic toxicity of the compounds would be evaluated by monitoring animal body weight, clinical signs of distress, and by performing hematological analysis (complete blood counts) and serum biochemistry at the end of the study.
Phase 3: Comparative Data Analysis and Mechanistic Studies
-
Quantitative Comparison: The in vitro IC50 values and the in vivo tumor growth inhibition data would be statistically analyzed to compare the potency of this compound and melphalan.
-
Mechanistic Insights: To further understand the cellular response to each compound, downstream signaling pathways could be investigated.
-
Western Blotting: The expression levels of key proteins involved in DNA damage response (e.g., p53, ATM, ATR) and apoptosis (e.g., Bcl-2 family proteins, cleaved PARP) would be analyzed in treated cells.
-
RNA Sequencing: A global analysis of gene expression changes induced by each compound could provide a broader understanding of their mechanisms of action and identify potential off-target effects.
-
Conclusion
While melphalan is a well-characterized alkylating agent with extensive efficacy data, this compound remains an enigmatic compound. The proposed experimental framework provides a robust and comprehensive strategy to elucidate the efficacy of this compound and to rigorously compare it with the clinical standard, melphalan. The execution of such studies is essential to determine if this compound holds any potential as a novel therapeutic agent. Until such data becomes available, any claims regarding its efficacy remain unsubstantiated.
References
A Comparative Guide to the Preclinical Evaluation of 2-[Bis(2-chloroethyl)amino]acetaldehyde and Related Nitrogen Mustards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of experimental results for the nitrogen mustard compound 2-[Bis(2-chloroethyl)amino]acetaldehyde. Due to a scarcity of publicly available data for this specific compound, we present a comparative analysis with well-characterized nitrogen mustards: chlorambucil, melphalan, and cyclophosphamide. This guide outlines the requisite experimental protocols and data presentation formats to facilitate objective performance comparisons.
Introduction to this compound
This compound is a bifunctional alkylating agent belonging to the nitrogen mustard class of compounds.[1] Like other nitrogen mustards, its cytotoxic effects are primarily attributed to its ability to form covalent bonds with nucleophilic sites on DNA, leading to DNA cross-linking and strand breaks.[2][3] This damage disrupts DNA replication and transcription, ultimately inducing apoptosis, particularly in rapidly dividing cancer cells.[2][4] The presence of the acetaldehyde moiety may influence its chemical reactivity and biological activity compared to other nitrogen mustards.[5][6]
Comparative Cytotoxicity Data
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Chlorambucil | SF767 | Glioma | 114 | [7] |
| U87-MG | Glioma | 96 | [7] | |
| A2780 | Ovarian Carcinoma | 12 - 43 | [8] | |
| A2780 cisR | Ovarian Carcinoma (Cisplatin-Resistant) | 12 - 43 | [8] | |
| PC3 | Prostate Cancer | 181 | [8] | |
| Melphalan | MCF-7 | Breast Cancer | 15.88 (48h) | [4] |
| MDA-MB-231 | Breast Cancer | 37.78 (48h) | [4] | |
| Cyclophosphamide (active form 4-HC) | U87 | Glioblastoma | 15.67 | [9][10] |
| T98 | Glioblastoma | 19.92 | [9][10] | |
| HL-60 | Acute Myeloid Leukemia | 11.63 | [11] |
Experimental Protocols
To ensure reproducibility and enable cross-validation, detailed experimental protocols are essential. Below are methodologies for key assays used to characterize nitrogen mustard compounds.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[12]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., chlorambucil) in culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the compounds. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[13]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
DNA Damage Assessment (Comet Assay)
The Comet Assay, or single-cell gel electrophoresis, is a sensitive technique for detecting DNA damage in individual cells.[15]
Protocol:
-
Cell Preparation: After treatment with the test compound, harvest the cells and resuspend them in ice-cold PBS at a concentration of approximately 1x10^5 cells/mL.[16]
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow it to solidify.[15]
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to break down the cell and nuclear membranes, leaving the DNA as nucleoids.[15][17]
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to pull the negatively charged DNA towards the anode. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."[16][18]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).[15]
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage.[18]
Mandatory Visualizations
Signaling Pathway of Nitrogen Mustard-Induced DNA Damage and Cell Death
The following diagram illustrates the general mechanism of action of bifunctional alkylating agents like this compound, leading to DNA damage and subsequent cellular responses.
Experimental Workflow for Cytotoxicity and DNA Damage Assessment
The following diagram outlines the logical flow of experiments for evaluating a novel nitrogen mustard compound.
Conclusion
The comprehensive evaluation of this compound necessitates a systematic approach, beginning with standardized in vitro assays to determine its cytotoxic and genotoxic potential. By employing the detailed protocols for the MTT and Comet assays outlined in this guide, and comparing the resulting data with the established benchmarks for compounds like chlorambucil, melphalan, and cyclophosphamide, researchers can effectively cross-validate their findings and ascertain the compound's relative performance. The provided diagrams offer a visual framework for understanding the underlying biological mechanisms and the experimental process. Further investigation into the specific signaling pathways modulated by this compound will be crucial in elucidating its unique therapeutic potential.
References
- 1. This compound | 102585-22-8 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcumin and melphalan cotreatment induces cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of New Markers of Alcohol-Derived DNA Damage in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetaldehyde induces similar cytotoxic and genotoxic risks in BEAS-2B cells and HHSteCs: involvement of differential regulation of MAPK/ERK and PI3K/AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro effect of chlorambucil on human glioma cell lines (SF767 and U87-MG), and human microvascular endothelial cell (HMVEC) and endothelial progenitor cells (ECFCs), in the context of plasma chlorambucil concentrations in tumor-bearing dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclophosphamide stimulates endoplasmic reticulum stress and induces apoptotic cell death in human glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclophosphamide stimulates endoplasmic reticulum stress and induces apoptotic cell death in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug: Cyclophosphamide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Neutral Comet Assay [bio-protocol.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. mdpi.com [mdpi.com]
- 18. CometAssay Assay Principle: R&D Systems [rndsystems.com]
A Comparative Guide to Analytical Method Validation for 2-[Bis(2-chloroethyl)amino]acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of 2-[Bis(2-chloroethyl)amino]acetaldehyde, a reactive nitrogen mustard compound, is critical in various fields, including pharmaceutical development and environmental monitoring. Due to its inherent instability and reactivity, direct analysis is challenging. This guide provides a comparative overview of analytical methodologies, focusing on derivatization followed by chromatographic separation and detection, a common and effective strategy. The methods presented are based on established analytical principles for nitrogen mustards and aldehydes, providing a strong foundation for developing and validating a robust analytical procedure for the target analyte.
Comparison of Analytical Methods
The primary analytical techniques for detecting and quantifying nitrogen mustards and aldehydes involve derivatization to enhance stability and detectability, followed by separation and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). Below is a comparison of key performance parameters for representative methods applicable to the analysis of this compound and its related compounds.
| Analytical Method | Analyte Type | Derivatization Reagent | Key Performance Characteristics | Reference |
| UHPLC-MS/MS | Bis(2-chloroethyl) amine (genotoxic impurity) | None (direct analysis) | LOD: 0.070 ppmLOQ: 0.206 ppmLinearity (R²): 0.9892Recovery: 92.0–111.0% | [1] |
| LC-MS/MS | Nitrogen Mustard Hydrolysis Products (Ethanolamines) | None (direct analysis of hydrolysis products) | MDL: 0.050 - 0.092 ppbPrecision (RSD): 3.26% - 5.49% | [2] |
| LC/ESI-MS/MS | Nitrogen Mustards | Ethoxide-promoted ethanolysis | LOD: 10 pg/mLLinearity (R²): 0.99 (0.05-1 ng/mL) | [3] |
| RP-HPLC | Acetaldehyde | 2,4-dinitrophenylhydrazine (DNPH) | LOD: ~3 µMLinearity: up to 80 µMRecovery: >78% (plasma), >88% (culture media) | [4] |
| LC-MS/MS | Aldehydes | D-cysteine | LOD: 0.2-1.9 µg/LLOQ: 0.7-6.0 µg/LPrecision (RSD): <2.0% | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are protocols for two common approaches: derivatization followed by LC-MS/MS, a highly sensitive and specific technique, and a direct analysis method for a closely related compound.
Protocol 1: Derivatization of Aldehydes with 2,4-dinitrophenylhydrazine (DNPH) followed by RP-HPLC
This method is a well-established technique for the quantification of aldehydes.[4][6]
1. Sample Preparation and Deproteinization:
-
To 70 µL of the sample (e.g., plasma, cell culture media), add two volumes of 3 M perchloric acid to precipitate proteins.
-
Immediately adjust the pH to 4.0 with two volumes of 3 M sodium acetate buffer (pH 9.0).
-
Centrifuge at 1,500 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new, ice-cold tube.
2. Derivatization:
-
Add an 80-fold molar excess of DNPH solution (2 mg/mL in 6 N HCl) to the supernatant.
-
Incubate for 1 hour at 22°C with shaking to form the acetaldehyde-hydrazone (AcH-DNP) derivative.
-
Stop the reaction by adding three volumes of 3 M sodium acetate buffer (pH 9.0).
3. Extraction of AcH-DNP:
-
The AcH-DNP derivative can be extracted using a suitable organic solvent, such as hexane or ethyl acetate, for concentration and sample clean-up before HPLC analysis.
4. RP-HPLC Analysis:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.
-
Detection: UV detection at a wavelength appropriate for the AcH-DNP derivative (e.g., 365 nm).
-
Quantification: Based on external reference standards and standard addition calibration curves.
Protocol 2: UHPLC-MS/MS for the Analysis of Bis(2-chloroethyl) amine
This method, developed for a structurally similar genotoxic impurity, demonstrates a direct analysis approach without derivatization.[1]
1. Sample Preparation:
-
Dissolve the sample containing the analyte in a suitable solvent compatible with the mobile phase.
2. UHPLC-MS/MS Conditions:
-
Column: ACE 3 C18 (100 mm × 4.6 mm × 3.0 µm).[1]
-
Mobile Phase: Isocratic elution with 0.2% formic acid in water (Mobile Phase A) and methanol (Mobile Phase B) in a 45:55 v/v ratio.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Injection Volume: 2 µL.[1]
-
Column Temperature: 40°C.[1]
-
Autosampler Temperature: 15°C.[1]
-
Mass Spectrometry: Triple quadrupole mass spectrometer with positive-ion electrospray ionization (ESI) in Multiple Reaction Monitoring (MRM) mode.[1]
Visualizations
Experimental Workflow: Aldehyde Derivatization and Analysis
The following diagram illustrates a typical workflow for the analysis of aldehydes using derivatization followed by LC-MS/MS.
Caption: A generalized workflow for the analysis of aldehydes via derivatization.
Logical Relationship: Analytical Method Validation Parameters
The validation of an analytical procedure ensures its suitability for the intended purpose. The relationship between key validation parameters as defined by the International Council for Harmonisation (ICH) is depicted below.[7][8]
Caption: Key parameters for analytical method validation according to ICH guidelines.
Due to the limited information on the specific signaling pathways of this compound, a relevant diagram cannot be generated at this time. Further research into the biological activity and metabolic fate of this compound is required.
References
- 1. researchgate.net [researchgate.net]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Ethanolysis of nitrogen mustards: A novel strategy for nitrogen mustard identification in environmental matrices by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
A Comparative Analysis of 2-[Bis(2-chloroethyl)amino]acetaldehyde and Chlorambucil: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the known chemotherapeutic agent chlorambucil and the lesser-studied compound 2-[Bis(2-chloroethyl)amino]acetaldehyde. This comparison focuses on their chemical structures, presumed mechanisms of action as alkylating agents, and the available (though limited) data on their biological activities.
Chemical and Physical Properties
A fundamental comparison begins with the distinct chemical structures and properties of these two compounds. Both molecules share the reactive bis(2-chloroethyl)amino group, characteristic of nitrogen mustard alkylating agents. However, they differ in the substituent attached to this pharmacophore, which influences their physicochemical properties and, consequently, their biological activity.
| Property | This compound | Chlorambucil |
| Chemical Formula | C₆H₁₁Cl₂NO | C₁₄H₁₉Cl₂NO₂ |
| Molecular Weight | 184.06 g/mol | 304.21 g/mol |
| Structure | Features an acetaldehyde moiety | Features a benzenebutanoic acid moiety |
| Presumed Reactivity | The aldehyde group may influence cellular uptake and reactivity. | The aromatic ring and carboxylic acid group affect solubility, distribution, and metabolism. |
Mechanism of Action: DNA Alkylation
Both chlorambucil and, presumably, this compound belong to the class of bifunctional alkylating agents. Their cytotoxic effects are believed to be mediated through the covalent attachment of alkyl groups to DNA, leading to DNA damage, cell cycle arrest, and apoptosis.
The proposed mechanism of action for these nitrogen mustards involves an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate then reacts with nucleophilic sites on DNA, primarily the N7 position of guanine. As bifunctional agents, they can react a second time, leading to the formation of interstrand and intrastrand cross-links in the DNA. These cross-links are particularly cytotoxic as they interfere with DNA replication and transcription.
While this general mechanism is well-established for chlorambucil, for this compound, it remains a theoretical model based on its chemical structure. The presence of the aldehyde group in this compound could potentially introduce additional biological activities or alter its DNA alkylating properties compared to chlorambucil.
Caption: Presumed parallel DNA alkylation pathways.
Comparative Performance: A Data-Deficient Landscape
A direct, data-driven comparison of the performance of these two compounds is challenging due to the scarcity of published experimental data for this compound. For chlorambucil, numerous studies have quantified its cytotoxicity (e.g., IC50 values) against various cancer cell lines and its efficiency in inducing DNA cross-links.
In the absence of direct comparative studies, a theoretical assessment based on structure-activity relationships can be proposed:
-
Cytotoxicity: The cytotoxic potential of this compound is yet to be experimentally determined. The presence of the reactive aldehyde group could either enhance its cytotoxicity through additional mechanisms or alter its cellular uptake and distribution, potentially leading to a different toxicity profile compared to chlorambucil.
-
DNA Cross-linking Efficiency: The efficiency of DNA cross-linking by this compound has not been reported. The electronic and steric properties of the acetaldehyde moiety, in contrast to the benzenebutanoic acid group of chlorambucil, could influence the rate of aziridinium ion formation and subsequent DNA alkylation.
Experimental Protocols for Future Comparative Studies
To address the current data gap, rigorous experimental evaluation of this compound is required. The following are standard methodologies that can be employed for a direct comparison with chlorambucil.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., a relevant leukemia or lymphoma cell line) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and chlorambucil for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
A Comparative Review of 2-[Bis(2-chloroethyl)amino]acetaldehyde and Related Nitrogen Mustard Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-[Bis(2-chloroethyl)amino]acetaldehyde and other nitrogen mustard compounds, a prominent class of alkylating agents used in cancer chemotherapy. Due to the limited availability of biological studies on this compound, this review focuses on the broader class of nitrogen mustards, offering a framework for understanding their mechanism of action, cytotoxic effects, and the experimental protocols used for their evaluation.
General Mechanism of Action: DNA Alkylation
Nitrogen mustards exert their cytotoxic effects by alkylating DNA.[1][2][3] The core mechanism involves an intramolecular cyclization to form a highly reactive aziridinium ion.[1][4] This electrophilic intermediate then reacts with nucleophilic sites on DNA, primarily the N7 position of guanine.[1][2] Because these molecules are bifunctional, they can react with two different guanine bases, leading to the formation of interstrand or intrastrand cross-links in the DNA.[1][4] These cross-links prevent DNA replication and transcription, ultimately triggering apoptosis and cell death.[2][4]
Caption: General mechanism of action of nitrogen mustard alkylating agents.
Comparative Cytotoxicity of Nitrogen Mustard Agents
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Melphalan | MDA-MB-468 | 48.7 | [5][6] |
| Chlorambucil | MDA-MB-468 | 34.4 | [5][6] |
| Phenylboronic Acid Nitrogen Mustard 1 | MDA-MB-468 | 16.7 | [5][6] |
| Phenylboronic Acid Nitrogen Mustard 2 | MDA-MB-468 | 1.8 | [5][6] |
| Melphalan | UO-31 | >100 | [5][6] |
| Chlorambucil | UO-31 | >100 | [5][6] |
| Phenylboronic Acid Nitrogen Mustard 1 | UO-31 | 38.8 | [5][6] |
| Phenylboronic Acid Nitrogen Mustard 2 | UO-31 | 2.5 | [5][6] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of diethanolamine with a chlorinating agent like thionyl chloride to form bis(2-chloroethyl)amine hydrochloride, which is then reacted with a suitable acetaldehyde synthon.[7][[“]]
A general synthetic approach:
-
Chlorination of Diethanolamine: Diethanolamine is reacted with thionyl chloride in an appropriate solvent (e.g., dichloroethane) to yield bis(2-chloroethyl)amine hydrochloride.[7] The reaction mixture is typically refluxed to ensure complete conversion.
-
Reaction with an Acetaldehyde Synthon: The resulting bis(2-chloroethyl)amine is then reacted with a two-carbon aldehyde equivalent, such as 2-chloroacetaldehyde or a protected form, to introduce the acetaldehyde moiety. This step usually requires a base to neutralize the hydrochloride salt and facilitate the nucleophilic substitution.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Evolution of Nitrogen-Based Alkylating Anticancer Agents [mdpi.com]
- 4. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 5. Assessment of Phenylboronic Acid Nitrogen Mustards as Potent and Selective Drug Candidates for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. consensus.app [consensus.app]
A Comparative Guide to Assessing the Genotoxicity of 2-[Bis(2-chloroethyl)amino]acetaldehyde
This guide provides a comparative framework for assessing the genotoxicity of 2-[Bis(2-chloroethyl)amino]acetaldehyde, a molecule belonging to the class of nitrogen mustards, which are known for their alkylating properties and potential to induce genetic damage. Given the limited direct experimental data on this specific compound, this document establishes a comparative analysis with structurally related and well-studied genotoxic agents, primarily acetaldehyde. The focus is on standard experimental assays used to determine genotoxic potential, offering researchers a methodological guide for evaluation.
The guide details common in vitro and in vivo testing strategies, presenting quantitative data from analogous compounds to illustrate expected outcomes and performance of each assay. By understanding the mechanisms of related aldehydes and bifunctional alkylating agents, researchers can infer the likely genotoxic profile of this compound and design a robust testing strategy.
Comparative Analysis of Genotoxicity Assays
The assessment of genotoxicity involves a battery of tests designed to detect different endpoints of genetic damage.[1] The standard approach begins with in vitro assays and, if positive results are found, proceeds to in vivo studies to confirm the effect in a whole organism.[2][3]
Table 1: Comparison of Standard Genotoxicity Assay Performance for Aldehydes
| Assay Type | Principle | Endpoint Measured | Performance for Acetaldehyde (Alternative Compound) | Advantages | Limitations |
| Ames Test (Bacterial Reverse Mutation) | Measures the ability of a chemical to induce mutations in histidine-requiring strains of Salmonella typhimurium.[1] | Gene mutations (point mutations, frameshifts) | Positive, indicating mutagenic potential.[4] | Rapid, inexpensive, high throughput, and widely accepted for initial screening.[1] | Lacks mammalian metabolism; may produce false negatives for compounds requiring specific metabolic activation. |
| In Vitro Micronucleus Test | Detects chromosome fragments or whole chromosomes left behind during cell division, forming micronuclei in the cytoplasm.[2][5] | Chromosomal damage (clastogenicity) and chromosome loss (aneugenicity).[6] | Positive, inducing micronuclei primarily through a clastogenic mechanism.[6] | Detects both clastogenic and aneugenic events; uses mammalian cells, offering more relevance than bacterial assays.[2] | In vitro conditions may not fully replicate the metabolic and detoxification processes of a whole organism.[7] |
| Comet Assay (Single Cell Gel Electrophoresis) | Measures DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet" shape.[1] | DNA single- and double-strand breaks, alkali-labile sites. | Positive, inducing both single- and double-strand DNA breaks in human lymphocytes.[8] | Highly sensitive for a broad range of DNA lesions; can be used on virtually any eukaryotic cell type.[1] | Detects transient DNA damage that may be repaired; positive results do not always correlate with mutations or cancer.[7] |
| In Vivo Micronucleus Test | The same principle as the in vitro test, but performed in a whole organism, typically using bone marrow cells from rodents.[3][5] | Chromosomal damage and loss in vivo. | N/A (Data not available in provided search results) | Provides data on absorption, distribution, metabolism, and excretion (ADME); considered a key test for regulatory submissions.[3][9] | Involves animal use; more time-consuming and expensive than in vitro tests.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of genotoxicity studies. Below are protocols for the key assays discussed.
Bacterial Reverse Mutation Assay (Ames Test)
Objective: To evaluate the mutagenic potential of a substance by measuring its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.[1]
Methodology:
-
Strain Selection: Utilize multiple strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (e.g., Aroclor-1254 induced rat liver S9 fraction) to identify substances that become genotoxic after metabolism.
-
Exposure:
-
Plate Incorporation Method: Mix the test compound at various concentrations, the bacterial culture, and (if applicable) the S9 mix with molten top agar. Pour this mixture onto minimal glucose agar plates.
-
Pre-incubation Method: Pre-incubate the test compound, bacterial culture, and S9 mix before adding the top agar and pouring onto plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on each plate. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.
In Vitro Mammalian Cell Micronucleus Test
Objective: To detect chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity) induced by a test substance in cultured mammalian cells.[1]
Methodology:
-
Cell Culture: Use appropriate mammalian cell lines (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y, or TK6 cells).[1]
-
Exposure: Treat the cells with the test substance at a minimum of three analyzable concentrations, with and without metabolic activation (S9). Include both a negative (vehicle) and a positive control.
-
Cytokinesis Block: Add Cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one nuclear division.
-
Harvesting and Staining: After an appropriate incubation period (typically 1.5-2 cell cycles), harvest the cells. Use a hypotonic solution and fixative, then drop the cell suspension onto microscope slides. Stain with a DNA-specific stain like Giemsa or a fluorescent dye.
-
Analysis: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Alkaline Comet Assay
Objective: To detect DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual eukaryotic cells.[1]
Methodology:
-
Cell Preparation: Prepare a single-cell suspension from the desired tissue or cell culture.
-
Embedding: Mix the cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes, cytoplasm, and nucleoproteins, leaving behind the nucleoid (supercoiled DNA).
-
Alkaline Unwinding: Place the slides in a high pH (alkaline) electrophoresis buffer to unwind the DNA. Breaks in the DNA allow it to relax and migrate out of the nucleoid.
-
Electrophoresis: Subject the slides to electrophoresis at the same alkaline pH. The negatively charged DNA fragments will migrate towards the anode.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Scoring: Visualize the cells using a fluorescence microscope. Quantify the DNA damage by measuring the length and intensity of the "comet tail" relative to the "head" using image analysis software. Common metrics include % Tail DNA and Olive Tail Moment.
Visualizing Workflows and Pathways
Diagrams help clarify complex processes and relationships in genotoxicity assessment.
Caption: A standard workflow for genotoxicity testing.
Caption: A potential DNA damage response pathway.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. In vitro and integrated in vivo strategies to reduce animal use in genotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. CIB 55: Carcinogenicity of Acetaldehyde and Malonaldehyde, and Mutagenicity of Related Low-Molecular-Weight Aldehydes [cdc.gov]
- 5. scitovation.com [scitovation.com]
- 6. The in vitro genotoxicity of ethanol and acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. Acetaldehyde: genotoxicity and cytotoxicity in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scitovation.com [scitovation.com]
Safety Operating Guide
Safe Disposal of 2-[Bis(2-chloroethyl)amino]acetaldehyde: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
2-[Bis(2-chloroethyl)amino]acetaldehyde is a potent nitrogen mustard, a class of alkylating agents that are highly toxic and hazardous. Proper handling and disposal are critical to ensure the safety of laboratory personnel and the environment. This document provides a comprehensive guide to the safe disposal of this compound, including immediate safety protocols and detailed disposal procedures.
I. Immediate Safety Precautions
Due to its acute toxicity, all handling of this compound and its waste must be conducted within a certified chemical fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE) at all times.
Required Personal Protective Equipment (PPE):
-
Gloves: Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene) is mandatory.
-
Eye Protection: Chemical splash goggles and a face shield are required.
-
Lab Coat: A chemically resistant lab coat or apron must be worn.
-
Respiratory Protection: A properly fitted respirator may be necessary depending on the concentration and form of the compound being handled. Consult your institution's environmental health and safety (EHS) office for specific respiratory protection requirements.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes. Remove all contaminated clothing.[1][2][3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2][3]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention immediately.[1][2][3]
II. Waste Segregation and Storage
Proper segregation and storage of waste containing this compound are the first steps in a safe disposal process.
-
Waste Streams: Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Contaminated PPE (gloves, shoe covers, etc.), absorbent materials from spills, and empty containers.
-
Liquid Waste: Unused solutions, reaction mixtures, and contaminated solvents.
-
Sharps: Contaminated needles, syringes, and other sharp objects must be placed in a designated, puncture-resistant sharps container.
-
-
Container Requirements: All waste containers must be:
-
Made of a material compatible with nitrogen mustards (e.g., glass or high-density polyethylene).
-
Securely sealed with a tight-fitting lid.
-
Clearly labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard symbols (e.g., toxic, corrosive).
-
Stored in a designated, well-ventilated, and secure area, away from incompatible materials.
-
III. Disposal Procedures
The disposal of this compound must comply with all local, state, and federal regulations. In most cases, this will involve collection by a licensed hazardous waste disposal company. However, in-lab decontamination of dilute solutions and spills may be permissible under strict safety protocols.
Option 1: Professional Hazardous Waste Disposal (Recommended)
This is the safest and most compliant method for the disposal of all waste streams containing this compound.
-
Contact your Institution's EHS Office: Your Environmental Health and Safety office will provide specific guidance and procedures for the collection and disposal of hazardous chemical waste.
-
Package Waste Appropriately: Follow the packaging instructions provided by your EHS office. This typically involves ensuring containers are properly labeled, sealed, and placed in a secondary containment bin.
-
Schedule a Pickup: Arrange for a scheduled pickup of the hazardous waste by a certified disposal company.
Option 2: In-Lab Decontamination of Dilute Solutions and Spills (Expert Use Only)
This procedure should only be performed by trained personnel in a controlled laboratory setting and with the explicit approval of your institution's EHS office. The goal is to chemically degrade the hazardous compound into less toxic byproducts.
A. Chemical Degradation Methods
Several methods have been shown to be effective in degrading nitrogen mustards. The choice of method will depend on the specific circumstances of the waste (e.g., concentration, solvent).
| Decontamination Method | Reagent(s) | Conditions | Efficacy | Reference(s) |
| Oxidation with Ferrate(VI) | Potassium Ferrate (K₂FeO₄) | Aqueous solution, pH 3-6 | Nearly 100% degradation of HN3 in 4 minutes. | [4] |
| Alkaline Hydrolysis | Sodium Hydroxide (NaOH) | 0.01 M aqueous solution | Effective for some nitrogen mustards, but may produce toxic byproducts with others. | [5] |
| Oxidation with Hypochlorite | Sodium Hypochlorite (NaClO) | 5% aqueous solution | Can be effective, but may also lead to the formation of other toxic compounds. | [5] |
| Oxidation with Peracetic Acid | Peracetic Acid | Aqueous solution | Can oxidize nitrogen mustards to their less toxic N-oxides. |
B. General Decontamination Protocol for Spills and Equipment:
-
Contain the Spill: If a spill occurs, immediately contain the area. Use an absorbent material, such as vermiculite or a commercial spill kit, to absorb the liquid.
-
Prepare a Decontaminating Solution: Based on the table above and in consultation with your EHS office, prepare a decontaminating solution. For example, a freshly prepared solution of potassium ferrate(VI) in a suitable buffer.
-
Apply the Solution: Carefully apply the decontaminating solution to the spill area or contaminated equipment. Allow for sufficient contact time for the reaction to complete.
-
Collect Waste: Collect all contaminated materials (absorbent, wipes, etc.) and place them in a designated hazardous waste container.
-
Final Cleaning: Clean the decontaminated area with soap and water.
-
Dispose of Waste: The collected waste from the decontamination process must still be disposed of as hazardous waste through your institution's EHS office.
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and your Environmental Health and Safety office before handling or disposing of any hazardous materials.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
